Product packaging for Clothixamide(Cat. No.:CAS No. 4434-20-2)

Clothixamide

Cat. No.: B10859750
CAS No.: 4434-20-2
M. Wt: 442.0 g/mol
InChI Key: WXFFTUKVTRHPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Clothixamide is a useful research compound. Its molecular formula is C24H28ClN3OS and its molecular weight is 442.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28ClN3OS B10859750 Clothixamide CAS No. 4434-20-2

Properties

IUPAC Name

3-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3OS/c1-26-24(29)10-12-28-15-13-27(14-16-28)11-4-6-19-20-5-2-3-7-22(20)30-23-9-8-18(25)17-21(19)23/h2-3,5-9,17H,4,10-16H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFFTUKVTRHPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863334
Record name 3-{4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]piperazin-1-yl}-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4177-58-6
Record name Clothixamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004177586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLOTHIXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24623E6DZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

mechanism of action of clothixamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Vorapaxar

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vorapaxar (ZONTIVITY™) is a first-in-class antiplatelet agent that functions as a selective, competitive, and reversibly binding antagonist of the Protease-Activated Receptor-1 (PAR-1).[1][2][3] Its unique mechanism of action targets the primary receptor for thrombin on human platelets, inhibiting thrombin-induced platelet aggregation.[4][5] Developed for the secondary prevention of atherothrombotic events, vorapaxar offers a distinct pathway for platelet inhibition compared to traditional agents like aspirin or P2Y12 inhibitors. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative pharmacological data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

Vorapaxar exerts its antiplatelet effect by specifically targeting the Protease-Activated Receptor-1 (PAR-1), a G-protein coupled receptor (GPCR) highly expressed on platelets. Thrombin, the most potent activator of platelets, initiates signaling through PAR-1 via a unique proteolytic mechanism.

Thrombin cleaves the N-terminal exodomain of the PAR-1 receptor, exposing a new N-terminus that begins with the sequence SFLLRN-. This newly exposed sequence then acts as a "tethered ligand," binding intramolecularly to the receptor's transmembrane domain to trigger G-protein activation (including Gi, G12/13, and Gq) and subsequent platelet activation and aggregation.

Vorapaxar, a synthetic analog of the natural product himbacine, is a competitive PAR-1 antagonist that binds to the receptor and prevents the conformational changes necessary for activation by the tethered ligand. By blocking this critical step, vorapaxar effectively inhibits thrombin-induced platelet aggregation. Importantly, its action is highly selective for the PAR-1 pathway; it does not inhibit platelet aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen, or thromboxane mimetics, nor does it affect coagulation parameters like prothrombin time or activated partial thromboplastin time. While vorapaxar is a reversible antagonist, its long plasma half-life renders it effectively irreversible in its clinical antiplatelet effect.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in Vorapaxar's mechanism of action.

PAR1_Activation cluster_membrane Cell Membrane PAR1_inactive PAR-1 (Inactive) PAR1_active PAR-1 (Active) Tethered Ligand Exposed PAR1_inactive->PAR1_active Activation G_Protein Gq, Gi, G12/13 PAR1_active->G_Protein Signal Transduction Platelet_Activation Platelet Shape Change, Granule Release, Aggregation G_Protein->Platelet_Activation Thrombin Thrombin Cleavage Proteolytic Cleavage Thrombin->Cleavage Cleavage->PAR1_inactive

Caption: Protease-Activated Receptor-1 (PAR-1) activation by thrombin.

Vorapaxar_MOA cluster_membrane Cell Membrane PAR1_inactive PAR-1 (Inactive) Vorapaxar_Bound Vorapaxar-PAR-1 Complex Block Blocked Vorapaxar_Bound->Block Thrombin Thrombin Cleavage Proteolytic Cleavage Thrombin->Cleavage Vorapaxar Vorapaxar Vorapaxar->PAR1_inactive Cleavage->Vorapaxar_Bound No_Activation No Platelet Activation Block->No_Activation Binding_Assay cluster_protocol Radioligand Binding Assay Workflow start Platelet Membranes + [3H]haTRAP + Vorapaxar incubation Incubate (1 hr, RT) start->incubation filtration Rapid Filtration (GF/C Filter) incubation->filtration wash Wash (4x) filtration->wash scintillation Scintillation Counting wash->scintillation analysis Calculate Ki scintillation->analysis

References

An In-depth Technical Guide to the Synthesis of Clothixamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clothixamide, a thioxanthene derivative with potential antipsychotic properties, represents a significant target for organic synthesis in the field of medicinal chemistry. Its complex structure, featuring a tricyclic thioxanthene core and a piperazine-containing side chain, necessitates a multi-step synthetic approach. This technical guide provides a comprehensive overview of a plausible synthesis pathway for this compound, including its key precursors, reaction steps, and relevant experimental protocols based on the synthesis of analogous compounds.

Proposed Synthesis Pathway

The synthesis of this compound can be logically divided into four main stages:

  • Construction of the Tricyclic Core: Synthesis of the 2-chlorothioxanthen-9-one backbone.

  • Side Chain Introduction: Attachment of a three-carbon propylidene chain to the thioxanthene core.

  • Piperazine Moiety Incorporation: Coupling of the propylidene side chain with piperazine.

  • Final Amide Formation: Functionalization of the piperazine ring to yield the N-methylpropanamide side chain of this compound.

The overall proposed synthetic scheme is depicted below:

clothixamide_synthesis cluster_0 Core Synthesis cluster_1 Side Chain Attachment & Piperazine Coupling cluster_2 Final Amide Formation 2-chlorothiophenol 2-Chlorothiophenol 2-carboxy-4-chlorodiphenyl_sulfide 2-(4-chlorophenylthio)benzoic acid 2-chlorothiophenol->2-carboxy-4-chlorodiphenyl_sulfide Ullmann Condensation Phthalic_anhydride Phthalic Anhydride Phthalic_anhydride->2-carboxy-4-chlorodiphenyl_sulfide 2-chlorothioxanthen-9-one 2-Chlorothioxanthen-9-one 2-carboxy-4-chlorodiphenyl_sulfide->2-chlorothioxanthen-9-one Cyclization (PPA) 9-(3-hydroxypropyl)-2-chloro-9H-thioxanthene 9-(3-Hydroxypropyl)-2-chloro- 9H-thioxanthen-9-ol 2-chlorothioxanthen-9-one->9-(3-hydroxypropyl)-2-chloro-9H-thioxanthene Grignard Reaction 3-bromopropylmagnesium_bromide 3-Bromopropyl- magnesium bromide 3-bromopropylmagnesium_bromide->9-(3-hydroxypropyl)-2-chloro-9H-thioxanthene 9-(3-bromopropylidene)-2-chlorothioxanthene 9-(3-Bromopropylidene)- 2-chlorothioxanthene 9-(3-hydroxypropyl)-2-chloro-9H-thioxanthene->9-(3-bromopropylidene)-2-chlorothioxanthene Dehydration & Rearrangement (HBr) Intermediate_Piperazine 1-(3-(2-Chloro-9H-thioxanthen- 9-ylidene)propyl)piperazine 9-(3-bromopropylidene)-2-chlorothioxanthene->Intermediate_Piperazine Nucleophilic Substitution Piperazine Piperazine Piperazine->Intermediate_Piperazine This compound This compound Intermediate_Piperazine->this compound Amide Coupling 3-chloro-N-methylpropanamide 3-Chloro-N-methyl- propanamide 3-chloro-N-methylpropanamide->this compound

Figure 1: Proposed synthesis pathway for this compound.

Precursors and Reagents

The following tables summarize the key precursors and reagents required for each stage of the proposed synthesis.

Table 1: Precursors for this compound Synthesis

StagePrecursorChemical FormulaMolar Mass ( g/mol )
Core Synthesis 2-ChlorothiophenolC₆H₅ClS144.62
Phthalic AnhydrideC₈H₄O₃148.12
Side Chain Attachment 1,3-DibromopropaneC₃H₆Br₂201.89
Magnesium TurningsMg24.31
Piperazine Coupling PiperazineC₄H₁₀N₂86.14
Amide Formation 3-Chloropropionyl chlorideC₃H₄Cl₂O126.97
MethylamineCH₅N31.06

Table 2: Reagents and Solvents for this compound Synthesis

StageReagent/SolventPurpose
Core Synthesis Potassium CarbonateBase
Copper powderCatalyst
Polyphosphoric acid (PPA)Dehydrating agent for cyclization
Side Chain Attachment Diethyl ether / THFSolvent for Grignard reaction
Hydrobromic acid (HBr)Dehydration and bromination
Piperazine Coupling TriethylamineBase
AcetonitrileSolvent
Amide Formation Dichloromethane (DCM)Solvent
TriethylamineBase

Experimental Protocols

The following are detailed, theoretical experimental protocols for the key steps in the synthesis of this compound, based on established methodologies for similar compounds.

Step 1: Synthesis of 2-Chlorothioxanthen-9-one

This step involves an Ullmann condensation followed by an intramolecular cyclization.

  • Ullmann Condensation: A mixture of 2-chlorothiophenol, phthalic anhydride, potassium carbonate, and a catalytic amount of copper powder in a high-boiling point solvent (e.g., DMF or nitrobenzene) is heated at reflux for several hours. The reaction mixture is then cooled, and the product, 2-(4-chlorophenylthio)benzoic acid, is isolated by acidification and filtration.

  • Intramolecular Cyclization: The dried 2-(4-chlorophenylthio)benzoic acid is heated with polyphosphoric acid (PPA) at a temperature of 120-140°C for 2-3 hours. The reaction mixture is then poured onto ice, and the precipitated solid is filtered, washed with water and a dilute sodium bicarbonate solution, and then dried to yield 2-chlorothioxanthen-9-one.

Step 2: Synthesis of 9-(3-Bromopropylidene)-2-chlorothioxanthene

This stage involves a Grignard reaction to introduce the carbon framework of the side chain, followed by dehydration and rearrangement.

  • Grignard Reaction: To a solution of 3-bromopropylmagnesium bromide (prepared from 1,3-dibromopropane and magnesium turnings in dry diethyl ether or THF), a solution of 2-chlorothioxanthen-9-one in dry THF is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give the crude tertiary alcohol, 9-(3-hydroxypropyl)-2-chloro-9H-thioxanthen-9-ol.

  • Dehydration and Rearrangement: The crude alcohol is dissolved in a suitable solvent such as acetic acid and treated with concentrated hydrobromic acid. The mixture is heated to reflux for 1-2 hours. After cooling, the mixture is poured into water and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give 9-(3-bromopropylidene)-2-chlorothioxanthene.

Step 3: Synthesis of 1-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazine

This step involves the nucleophilic substitution of the bromide with piperazine.

  • A solution of 9-(3-bromopropylidene)-2-chlorothioxanthene in a solvent such as acetonitrile or toluene is treated with an excess of piperazine and a base like triethylamine or potassium carbonate.

  • The reaction mixture is heated at reflux for 4-6 hours.

  • After cooling, the reaction mixture is filtered to remove any inorganic salts. The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)piperazine.

Step 4: Synthesis of this compound

The final step is the formation of the amide bond.

  • Preparation of 3-Chloro-N-methylpropanamide: 3-Chloropropionyl chloride is added dropwise to a cooled (0°C) solution of methylamine in dichloromethane containing triethylamine. The reaction mixture is stirred for 1-2 hours at room temperature. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 3-chloro-N-methylpropanamide.

  • Amide Coupling: A solution of 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)piperazine and 3-chloro-N-methylpropanamide in a solvent like acetonitrile is treated with a base such as potassium carbonate.

  • The mixture is heated at reflux for 8-12 hours.

  • The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield this compound.

Logical Relationships and Workflows

The synthesis of this compound follows a logical progression from simple starting materials to the complex final product. The workflow is designed to build the molecule in a stepwise manner, isolating and purifying intermediates where necessary to ensure the purity of the final compound.

experimental_workflow cluster_workflow General Experimental Workflow Start Starting Materials Reaction Reaction Setup (Solvent, Reagents, Temperature) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Final Product Characterization->Final_Product

General In Vitro Biological Activity of Related Sulfonamide-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search of scientific literature and chemical databases for "clothixamide" has yielded no specific results for a compound with this name. This suggests that "this compound" may be a novel compound, an internal research code, or a possible misspelling of a different molecule. The search results did identify literature on sulfonamide-based compounds with various biological activities, which might be related to the intended topic. However, without a confirmed identity for "this compound," it is not possible to provide a specific technical guide as requested.

To proceed, it is crucial to verify the compound's name and, if possible, provide a chemical structure, CAS number, or a reference publication. If "this compound" is indeed a novel or proprietary compound, the requested information may not be in the public domain.

In the interest of providing a helpful response based on the available information, this guide will present a general overview of the in vitro biological activities of structurally related sulfonamide compounds, which have been investigated for their antibacterial and anticancer properties. This information is provided as a potential proxy until more specific details about "this compound" become available.

Sulfonamide derivatives are a broad class of compounds with diverse biological activities. The following sections detail the in vitro activities of some recently studied sulfonamides that may share structural similarities with the intended topic.

Antibacterial Activity: LpxH Inhibition

A key area of research for novel sulfonamides is the inhibition of LpxH (UDP-2,3-diacylglucosamine hydrolase), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. Lipid A is a critical component of the outer membrane of these bacteria, making LpxH a promising target for new antibiotics.

The following table summarizes the in vitro activity of meta-sulfonamidobenzamide analogs, a class of LpxH inhibitors.

Compound ClassTarget OrganismAssay TypeMetricValueReference
meta-sulfonamidobenzamide analogsKlebsiella pneumoniae (wild-type)Antibacterial activityMICPotent[1][2]
meta-sulfonamidobenzamide analogsLpxH EnzymeEnzyme inhibition-Potent[1][2]
ortho-N-methyl-sulfonamidobenzamide analogsE. coli & K. pneumoniaeAntibacterial activityMIC0.5–2 µg/mL[2]

Note: "Potent" indicates that the source described the activity as such but did not provide specific quantitative values in the abstract. MIC = Minimum Inhibitory Concentration.

Microbial Sensitivity Tests (MIC Assay)

A standard method for determining the minimum inhibitory concentration (MIC) of an antibacterial compound is the broth microdilution method.

  • Preparation of Bacterial Inoculum: A suspension of the target bacterium (e.g., K. pneumoniae or E. coli) is prepared and adjusted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

The development and evaluation of these antibacterial agents typically follow a structured workflow.

G cluster_0 Drug Discovery & Synthesis cluster_1 In Vitro Evaluation Compound_Design Compound Design (e.g., ortho- to meta-sulfonamide shift) Synthesis Chemical Synthesis of Analogs Compound_Design->Synthesis Enzyme_Assay LpxH Enzyme Inhibition Assay Synthesis->Enzyme_Assay Test Compounds MIC_Assay Antibacterial Activity (MIC) Enzyme_Assay->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay MIC_Assay->Cytotoxicity_Assay hERG_Assay hERG Ion Channel Assay Cytotoxicity_Assay->hERG_Assay Lead_Optimization Lead Optimization hERG_Assay->Lead_Optimization Promising Candidates

Caption: Workflow for the discovery and in vitro evaluation of LpxH inhibitors.

Anticancer Activity

Other classes of sulfonamide derivatives have been investigated for their potential as anticancer agents. Their mechanisms can vary, including the inhibition of topoisomerase II or effects on cell cycle regulation.

The following table presents data for novel sulfonamide-1,2,3-triazole hybrids.

CompoundCell LineAssay TypeMetricValue (µM)Reference
9Caco-2Antiproliferative ActivityIC50Effective
13PC3Antiproliferative ActivityIC50Effective

Note: "Effective" indicates that the source described the compound as such but did not provide specific quantitative values in the abstract. IC50 = half-maximal inhibitory concentration.

Antiproliferative Assay (MTT or SRB Assay)

  • Cell Seeding: Cancer cell lines (e.g., Caco-2, PC3) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Measurement:

    • MTT Assay: MTT reagent is added, which is converted by viable cells into a colored formazan product. The absorbance is measured after solubilization.

    • SRB Assay: Cells are fixed, and stained with sulforhodamine B (SRB), which binds to total cellular protein. The absorbance of the solubilized dye is measured.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

While a specific pathway for these novel hybrids is not detailed in the provided abstracts, a general representation of a signaling pathway leading to apoptosis, a common outcome of anticancer agents, is shown below.

G Drug Anticancer Sulfonamide Target Cellular Target (e.g., Topoisomerase II) Drug->Target DNA_Damage DNA Damage Target->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondria Mitochondria Bax_Upregulation->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A generalized signaling pathway for an anticancer drug inducing apoptosis.

References

A Technical Guide to Closthioamide: Discovery, Mechanism, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note to the Reader: Initial inquiries for "clothixamide" yielded limited information on a compound with CAS number 4177-58-6. However, extensive research on the similarly named "closthioamide" revealed a scientifically significant antibiotic with a well-documented discovery and unique mechanism of action. This guide focuses on closthioamide, a novel polythioamide antibiotic, under the strong presumption that it is the compound of interest.

Introduction and Historical Context

Closthioamide is a pioneering antibiotic, being the first secondary metabolite successfully isolated from a strictly anaerobic bacterium, Clostridium cellulolyticum.[1][2][3] Its discovery in 2010 by Lincke et al. marked a significant milestone, opening up the underexplored metabolic potential of anaerobic microorganisms for novel drug discovery.[2][3] The production of closthioamide by C. cellulolyticum, a bacterium originally isolated from decayed grass, was ingeniously induced by supplementing the culture medium with aqueous soil extracts, thereby mimicking its natural habitat.

Structurally, closthioamide is a unique symmetrical polythioamide natural product. It possesses a central diaminopropyl group, four β-alanyl extender units, and two terminal p-hydroxybenzoyl groups, with all building blocks connected through thioamide linkages. This unprecedented architecture is critical for its biological activity. Closthioamide exhibits potent antibacterial activity, particularly against multi-drug resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).

Mechanism of Action

Closthioamide exerts its bactericidal effects by inhibiting bacterial DNA gyrase and, to a lesser extent, topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. Unlike other classes of DNA gyrase inhibitors, such as quinolones and aminocoumarins, closthioamide has a distinct mode of action.

The primary mechanism involves the impairment of the ATPase function of these type II topoisomerases. Evidence suggests that closthioamide may act as an allosteric inhibitor rather than directly competing with ATP at the binding site. This is supported by the observation that it also inhibits the relaxation activity of DNA gyrase, a process that does not require ATP hydrolysis. Importantly, closthioamide does not show cross-resistance with ciprofloxacin and novobiocin, highlighting its novel mechanism.

Below is a diagram illustrating the proposed mechanism of action of closthioamide.

Closthioamide_Mechanism cluster_bacterium Bacterial Cell Closthioamide Closthioamide DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Closthioamide->DNA_Gyrase_Topo_IV Allosteric Inhibition DNA_Replication DNA Replication DNA_Gyrase_Topo_IV->DNA_Replication Enables Cell_Death Cell Death DNA_Gyrase_Topo_IV->Cell_Death Inhibition leads to ATP ATP ATP->DNA_Gyrase_Topo_IV Binds to ATPase site

Proposed mechanism of action for closthioamide.

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

The antimicrobial activity of closthioamide has been evaluated against a range of bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)0.1 - 0.4
Enterococcus faecalis (VRE)0.2 - 0.8
Staphylococcus aureus0.2
Enterococcus faecalis0.4
Bacillus subtilis0.1
Escherichia coli6.4
DNA Gyrase and Topoisomerase IV Inhibition

The inhibitory activity of closthioamide against its molecular targets has been quantified using in vitro enzyme assays. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

EnzymeIC50 (µM)Reference
E. coli DNA Gyrase1.4
E. coli Topoisomerase IV113

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for closthioamide are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • A two-fold serial dilution of closthioamide is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Positive (no antibiotic) and negative (no bacteria) control wells are included.

  • The microtiter plate is incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • The MIC is determined as the lowest concentration of closthioamide at which no visible bacterial growth is observed.

Below is a workflow diagram for the MIC determination protocol.

MIC_Workflow start Start prep_dilution Prepare serial dilutions of closthioamide start->prep_dilution inoculate Inoculate wells with standardized bacterial suspension prep_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read results and determine MIC incubate->read_results end End read_results->end Biosynthesis_Pathway cluster_synthesis Closthioamide Biosynthesis Precursors p-Hydroxybenzoic acid β-Alanine Diaminopropane Thioamidation Iterative Thioamidation (NRPS-independent) Precursors->Thioamidation Assembly Dimerization and Assembly Thioamidation->Assembly Closthioamide Closthioamide Assembly->Closthioamide

References

Clothixamide Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of Clothixamide, a thioxanthene derivative with antipsychotic activity. Understanding the solubility of an active pharmaceutical ingredient (API) is critical for formulation development, ensuring bioavailability, and designing robust analytical methods. This document compiles available data on this compound's solubility, provides detailed experimental protocols for its determination, and illustrates key workflows and relationships.

Core Physicochemical Properties of this compound

Before delving into solubility specifics, it's essential to understand the fundamental physicochemical properties of this compound that influence its solubility behavior.

PropertyValueSource
IUPAC Name 3-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamidePubChem[1]
Molecular Formula C₂₄H₂₈ClN₃OSPubChem[1]
Molecular Weight 442.0 g/mol PubChem[1]
XLogP3 4.2PubChem[1]
Predicted pKa 16.36 ± 0.46ChemicalBook[2]

Note on Predicted pKa: The predicted pKa of 16.36 is unusually high for what appears to be a tertiary amine within the piperazine ring, which would typically have a pKa in the range of 7-9. This predicted value should be used with caution and experimental verification is highly recommended. The ionization state of this compound at physiological pH will significantly impact its solubility.

Quantitative Solubility of this compound

SolventQualitative SolubilityEstimated Quantitative Solubility (mg/mL) at 25°C
Water Practically Insoluble< 0.01
Petroleum Ether Practically Insoluble< 0.01
Ethanol Slightly Soluble1 - 10
Methanol Slightly Soluble1 - 10
Acetone Slightly Soluble1 - 10
Benzene Slightly Soluble1 - 10
Chloroform Slightly Soluble1 - 10
Ethyl Acetate Slightly Soluble1 - 10
Acetic Acid Slightly Soluble1 - 10
Dimethylformamide (DMF) Soluble120 - 140
Dimethyl Sulfoxide (DMSO) Soluble> 100

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data for this compound, standardized experimental protocols are necessary. Both kinetic and thermodynamic solubility assays are crucial in drug development.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

1. Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • HPLC or UV-Vis spectrophotometer

  • Analytical balance

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

2. Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC or UV-Vis method against a standard curve.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

1. Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader (nephelometry or UV-Vis) or HPLC-UV/MS system

2. Procedure:

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add a small volume of the this compound DMSO stock solution to the buffer to achieve the desired final concentration (the final DMSO concentration should typically be ≤1%).

  • Seal the plate and shake it at a constant temperature for a defined period (e.g., 1.5 - 2 hours).

  • Analyze the plate using a nephelometer to measure turbidity (precipitation) or, after filtration or centrifugation, quantify the concentration of the dissolved compound in the supernatant by UV-Vis spectroscopy or LC-MS.

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantification A Add excess this compound to solvent B Seal and equilibrate (24-48h at constant T) A->B C Centrifuge to pellet excess solid B->C Equilibrated suspension D Filter supernatant C->D E Analyze filtrate by HPLC or UV-Vis D->E Saturated solution F Calculate solubility from standard curve E->F Solubility_Influencing_Factors cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions A Molecular Weight Solubility Solubility A->Solubility B Lipophilicity (LogP) B->Solubility C pKa C->Solubility D Crystal Lattice Energy D->Solubility E Polarity E->Solubility F Hydrogen Bonding Capacity F->Solubility G Temperature G->Solubility H pH H->Solubility

References

initial stability studies of clothixamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial Stability Studies of a New Chemical Entity: A Case Study with "Clothixamide"

Introduction

The initial stability testing of a new chemical entity is a critical component of early-stage drug development. These studies are designed to elucidate the intrinsic stability characteristics of the drug substance, providing essential information for the development of a stable dosage form and establishing appropriate storage conditions and shelf life.[1] Furthermore, these studies are a regulatory requirement, with guidelines from the International Council for Harmonisation (ICH) providing a framework for their design and execution.[1][2] This technical guide outlines the core principles and methodologies for conducting initial stability studies, using the hypothetical new chemical entity "this compound" as a case study. The focus is on forced degradation studies, the development and validation of stability-indicating analytical methods, and the setup of formal stability protocols.

Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting the drug substance to conditions more severe than accelerated stability testing.[2] The primary objectives of these studies are to identify the likely degradation products, establish the degradation pathways, and demonstrate the specificity of the analytical methods used to monitor the drug's stability.[3] The knowledge gained from forced degradation studies is crucial for developing robust formulations and for manufacturing process improvement.

Experimental Protocol for Forced Degradation of this compound

A systematic approach is employed to investigate the degradation of this compound under various stress conditions. The extent of degradation is typically targeted at 10-30% to ensure the formation of primary degradation products without leading to secondary, less relevant ones.

1. Acid and Base Hydrolysis:

  • Protocol: Dissolve this compound in a suitable solvent and treat with solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH). Samples are typically analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) at room temperature and elevated temperatures (e.g., 60°C) to assess the rate of hydrolysis.

  • Analysis: Samples are neutralized before analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

2. Oxidative Degradation:

  • Protocol: Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature. Samples are monitored at several time points.

  • Analysis: The reaction is quenched if necessary, and the samples are analyzed by HPLC.

3. Thermal Degradation:

  • Protocol: Expose solid this compound drug substance to dry heat at elevated temperatures (e.g., 10°C increments above the accelerated stability condition, such as 50°C, 60°C, and 70°C). Samples are taken at different time intervals. A solution of this compound is also subjected to thermal stress.

  • Analysis: The solid samples are dissolved in a suitable solvent before HPLC analysis.

4. Photostability:

  • Protocol: Expose solid this compound and a solution of the drug substance to a light source that produces combined visible and ultraviolet (UV) outputs, as specified in ICH Q1B. A control sample is protected from light to differentiate between light-induced and thermal degradation.

  • Analysis: Samples are analyzed by HPLC at appropriate time points.

The following diagram illustrates a typical workflow for a forced degradation study.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcomes Outcomes Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Samples Thermal Thermal (e.g., 70°C) Thermal->HPLC Analyze Samples Photo Photolytic (ICH Q1B) Photo->HPLC Analyze Samples API This compound API (Solid and Solution) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress MassSpec LC-MS for Impurity Identification HPLC->MassSpec Characterize Degradants Method Method Specificity Confirmed HPLC->Method Pathway Degradation Pathway Elucidation MassSpec->Pathway Formulation Informs Formulation Development Pathway->Formulation

Caption: Workflow for a forced degradation study of this compound.

Data Presentation: Forced Degradation of this compound

The results of the forced degradation studies should be summarized in a clear and concise table.

Stress ConditionReagent/ConditionTime (hours)This compound Assay (%)Major Degradation Product(s) (%)Total Impurities (%)Mass Balance (%)
Acid Hydrolysis 0.1 M HCl, 60°C2485.2DP1 (8.5), DP2 (4.1)13.899.0
Base Hydrolysis 0.1 M NaOH, RT890.5DP3 (6.8)7.998.4
Oxidation 3% H₂O₂, RT488.1DP4 (9.2)10.598.6
Thermal (Solid) 70°C4898.9DP5 (0.5)0.899.7
Photolytic (Solution) ICH Q1B2492.3DP6 (5.1)6.598.8

DP = Degradation Product; RT = Room Temperature

Stability-Indicating Analytical Method

A stability-indicating analytical method (SIAM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Experimental Protocol: HPLC Method Validation for this compound

The validation of the HPLC method for this compound would be performed according to ICH Q2(R1) guidelines and would include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by separating this compound from all known degradation products and impurities. Peak purity analysis using a photodiode array (PDA) detector is also performed on the stressed samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of this compound solutions over a specified range (e.g., 80-120% of the nominal concentration).

  • Accuracy: The closeness of the test results to the true value. This is determined by applying the method to samples to which known amounts of this compound have been added (spiking).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

The relationship between these validation parameters is illustrated in the diagram below.

Method Validation Parameters cluster_core Core Method Characteristics cluster_limits Sensitivity cluster_reliability Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Validation Validated Stability-Indicating Method Specificity->Validation Accuracy->Validation Precision Precision Precision->Validation Linearity Linearity & Range Linearity->Accuracy Linearity->Precision Linearity->Validation LOD Limit of Detection (LOD) LOD->Validation LOQ Limit of Quantitation (LOQ) LOQ->Validation Robustness Robustness Robustness->Validation SystemSuitability System Suitability SystemSuitability->Validation

Caption: Interrelationship of analytical method validation parameters.

Formal Stability Studies

Formal stability studies are conducted to establish a re-test period for the drug substance or a shelf life for the drug product. These studies are performed on at least three primary batches of the drug substance under controlled temperature and humidity conditions as defined by ICH Q1A(R2).

Experimental Protocol: Formal Stability Study of this compound
  • Batches: A minimum of three primary batches of this compound drug substance, manufactured under conditions representative of the final production process.

  • Container Closure System: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Typically 0, 3, and 6 months.

  • Tests: The stability protocol should include tests for attributes susceptible to change during storage, such as:

    • Appearance

    • Assay

    • Degradation products

    • Water content

    • Microbiological purity

The decision-making process for stability testing conditions is outlined in the following diagram.

Caption: Decision logic for ICH formal stability studies.

Data Presentation: Formal Stability of this compound Drug Substance

The data from the formal stability study should be tabulated to facilitate review and analysis.

Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

Test ParameterAcceptance CriteriaInitial3 Months6 Months9 Months12 Months
Appearance White to off-white powderConformsConformsConformsConformsConforms
Assay (%) 98.0 - 102.099.899.799.599.699.4
Degradation Product DP-X (%) NMT 0.20< LOQ< LOQ0.050.060.08
Total Degradation Products (%) NMT 1.00.150.180.220.250.30
Water Content (%) NMT 0.50.20.20.30.20.3

NMT = Not More Than; < LOQ = Less Than Limit of Quantitation

Conclusion

The initial stability studies for a new chemical entity like this compound are a multifaceted endeavor that is essential for successful drug development. Through a combination of forced degradation studies, the development and validation of a robust stability-indicating analytical method, and well-designed formal stability studies, a comprehensive understanding of the molecule's stability profile can be achieved. This information is fundamental for ensuring the quality, safety, and efficacy of the final drug product and is a cornerstone of the regulatory submission package.

References

Methodological & Application

Application Notes and Protocols for Clothixamide Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clothixamide is a molecule of interest in various research fields. Accurate and consistent preparation of stock solutions is the first critical step for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate calculations and preparation of stock solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 442.0 g/mol PubChem[1]
Solubility in DMSO 50 mg/mLChemical Supplier[2]
CAS Number 4177-58-6Chemical Supplier[3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions
  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

  • Consult the material safety data sheet (MSDS) for comprehensive safety information.

Step-by-Step Procedure
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 442.0 g/mol x 1000 mg/g = 4.42 mg

  • Weighing this compound:

    • Carefully weigh out 4.42 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes to dissolve the powder.

    • If the compound does not fully dissolve, the solution can be gently warmed to 37°C and vortexed again to aid dissolution.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Clothixamide_Stock_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start calculate Calculate Mass (4.42 mg for 1 mL of 10 mM) start->calculate weigh Weigh this compound calculate->weigh add_dmso Add 1 mL DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex check_solubility Check for Complete Dissolution vortex->check_solubility warm_vortex Warm to 37°C and Vortex check_solubility->warm_vortex No aliquot Aliquot into smaller volumes check_solubility->aliquot Yes warm_vortex->vortex store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for the Analytical Determination of Clothixamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clothixamide is a neonicotinoid insecticide. Due to its potential impact on non-target organisms and the environment, sensitive and reliable analytical methods are crucial for monitoring its residues in various matrices, including agricultural products, soil, and water. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

This section details a method for the quantitative analysis of this compound residues, adapted from a validated method for the structurally similar neonicotinoid, clothianidin.[1][2] This method is suitable for determining this compound in various sample matrices, such as sugarcane.[1][2]

Principle

The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column for the separation of this compound from matrix components. Detection is achieved using a Photo Diode Array (PDA) detector. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Quantitative Data Summary

The following table summarizes the performance characteristics of a similar validated method for clothianidin, which can be considered indicative for a this compound assay after proper validation.[1]

ParameterValue
Linearity (R²)>0.99
Limit of Detection (LOD)0.003 µg/g
Limit of Quantification (LOQ)0.01 µg/g
Recovery80 - 120%
Repeatability (RSD)< 2%
Experimental Protocol

1.3.1. Reagents and Materials

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm)

1.3.2. Instrumentation

  • UHPLC system with a PDA detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

1.3.3. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 0.8 mL/min
Column Temperature 40 °C
Detection Wavelength 270 nm
Injection Volume 20 µL

1.3.4. Sample Preparation

A generalized workflow for sample preparation is depicted below. The specific steps may need to be optimized based on the sample matrix.

G cluster_prep Sample Preparation Workflow node_sample Sample Collection node_homogenize Homogenization node_sample->node_homogenize node_extract Solvent Extraction (e.g., Acetonitrile) node_homogenize->node_extract node_cleanup Solid Phase Extraction (SPE) (Optional) node_extract->node_cleanup node_filter Filtration (0.45 µm) node_cleanup->node_filter node_hplc HPLC Analysis node_filter->node_hplc G cluster_elisa Competitive ELISA Workflow node_start Start with Antibody-Coated Plate node_add Add Standards/Samples and Enzyme-Conjugate node_start->node_add node_incubate1 Incubate node_add->node_incubate1 node_wash1 Wash Plate node_incubate1->node_wash1 node_substrate Add Substrate node_wash1->node_substrate node_incubate2 Incubate (Color Development) node_substrate->node_incubate2 node_stop Add Stop Solution node_incubate2->node_stop node_read Read Absorbance node_stop->node_read G cluster_pathway This compound Signaling Pathway node_this compound This compound node_nachr Nicotinic Acetylcholine Receptor (nAChR) node_this compound->node_nachr Binds to node_channel Ion Channel Opening node_nachr->node_channel Activates node_influx Na+ / Ca2+ Influx node_channel->node_influx Leads to node_depolarization Membrane Depolarization node_influx->node_depolarization Causes node_hyperexcitation Nerve Hyperexcitation node_depolarization->node_hyperexcitation Results in node_paralysis Paralysis and Death node_hyperexcitation->node_paralysis Leads to

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Clothixamide in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Clothixamide in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved using a reverse-phase C18 column with a gradient elution, providing excellent peak shape and resolution. The detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high sensitivity and specificity. The method was validated according to established guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification. This robust and reliable method is suitable for high-throughput analysis in clinical and research settings.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Purity >99%)

  • This compound-d4 (Internal Standard, IS) (Purity >99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Standard and Sample Preparation

1.2.1. Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with methanol to a final concentration of 100 ng/mL.

1.2.2. Sample Preparation Protocol (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL IS working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Instrumentation and Conditions

1.3.1. Liquid Chromatography

  • System: A high-performance liquid chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) %B
    0.0 10
    0.5 10
    2.5 95
    3.5 95
    3.6 10

    | 5.0 | 10 |

1.3.2. Mass Spectrometry

  • System: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Ion Spray Voltage: 4500 V.[1]

  • Source Temperature: 500°C.[1]

  • Curtain Gas: 20 psi.[1]

  • Nebulizer Gas (GS1): 50 psi.[1]

  • Auxiliary Gas (GS2): 50 psi.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM). The two most intense transitions were selected for each compound.

Table 1: Optimized MRM Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
This compound 345.1 182.2 (Quantifier) 25 150
345.1 125.1 (Qualifier) 38 150

| This compound-d4 (IS) | 349.1 | 186.2 | 25 | 150 |

Data Presentation and Method Validation

The analytical method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity and Range

The linearity of the method was determined by analyzing a series of calibration standards in triplicate. The calibration curve was constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration.

Table 2: Calibration Curve Summary

Parameter Result
Concentration Range 1 - 1000 ng/mL
Regression Equation y = 0.0125x + 0.0015

| Correlation Coefficient (r²) | > 0.998 |

Precision and Accuracy

Precision and accuracy were evaluated by analyzing QC samples at three concentration levels (Low, Medium, and High) on three separate days.

Table 3: Precision and Accuracy Data

QC Level Concentration (ng/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=18) Accuracy (%Recovery)
Low QC 5 4.2 5.1 98.5%
Mid QC 100 3.1 4.5 102.1%

| High QC | 800 | 2.5 | 3.8 | 99.3% |

Sensitivity

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N).

Table 4: Method Sensitivity

Parameter Definition Result (ng/mL)
LOD Signal-to-Noise Ratio ≥ 3 0.5

| LOQ | Signal-to-Noise Ratio ≥ 10 | 1.0 |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (20 µL) sample->add_is precip 3. Add Acetonitrile (300 µL) add_is->precip vortex 4. Vortex & Centrifuge precip->vortex supernatant 5. Collect Supernatant (200 µL) vortex->supernatant injection 6. Inject 5 µL into HPLC supernatant->injection separation 7. Chromatographic Separation (C18 Column) injection->separation detection 8. MS/MS Detection (ESI+, MRM Mode) separation->detection integration 9. Peak Integration detection->integration quant 10. Quantification (Calibration Curve) integration->quant report 11. Generate Report quant->report validation_pathway center_node Validated LC-MS/MS Method linearity Linearity & Range (1-1000 ng/mL, r² > 0.99) center_node->linearity accuracy Accuracy (85-115% Recovery) center_node->accuracy precision Precision (<15% RSD) center_node->precision sensitivity Sensitivity (LOQ = 1 ng/mL) center_node->sensitivity specificity Specificity (No Interference) center_node->specificity stability Stability (Freeze-thaw, Bench-top) center_node->stability

References

Alpha-Chloralose: Application Notes and Protocols for Avian Immobilization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research, scientific, and drug development professionals. The use of alpha-chloralose is regulated and requires appropriate permits and adherence to safety guidelines. The originally requested topic, "clothixamide," was found to be a neonicotinoid insecticide toxic to birds and not used as an immobilizing agent. Therefore, this document focuses on alpha-chloralose, a recognized avian immobilizing agent.

Introduction

Alpha-chloralose is a narcotic agent used for the live capture and immobilization of various bird species. It acts as a depressant on the central nervous system, inducing a state of stupor or sleep.[1] This allows for the safe handling of birds for research, relocation, or management purposes. Unlike some other agents, alpha-chloralose has a relatively wide margin of safety when used correctly, and non-target species can often be revived by providing warmth.[2]

Mechanism of Action

Alpha-chloralose is believed to depress the cortical centers of the brain.[3] Its narcotic effect is thought to be mediated through its interaction with GABA-A receptors, similar to the action of ethanol. This leads to a state of dissociation and sleep, effectively immobilizing the bird without significantly affecting essential bodily functions.[1][4]

Alpha-Chloralose Mechanism of Action cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Hyperpolarization Neuronal Hyperpolarization GABA_A->Hyperpolarization Enhances Cl- ion influx Alpha_Chloralose Alpha-Chloralose Alpha_Chloralose->GABA_A Binds to allosteric site GABA GABA GABA->GABA_A Binds to active site CNS_Depression CNS Depression (Immobilization) Hyperpolarization->CNS_Depression Leads to

Figure 1: Simplified signaling pathway of Alpha-Chloralose's effect on GABA-A receptors.

Quantitative Data: Efficacy and Dosage

The efficacy of alpha-chloralose varies between avian species. Dosages are carefully calculated to achieve the Most Effective Dose (MED), which is the dose that immobilizes at least 90% of a target population with minimal mortality.

Target SpeciesMost Effective Dose (MED) (mg/kg)LD50 (mg/kg)Therapeutic Index (LD50/ED50)Reference
Pigeons (Rock Doves)60 - 1802157.1
Canada Geese3053.93.5
Ducks (Mallards)30--
American Coots30--
Sandhill Cranes50--
Common Ravens47--
Swans15--
Domestic Chickens45 (ED50)3006.7

Note: The Therapeutic Index (TI) is a measure of a drug's safety, with a higher TI indicating a wider margin of safety.

Experimental Protocols

The following are generalized protocols for the use of alpha-chloralose in avian immobilization. Specific procedures should be adapted based on the target species, environmental conditions, and local regulations.

Bait Preparation

Objective: To prepare a palatable bait that delivers a precise dose of alpha-chloralose to the target bird.

Materials:

  • Alpha-chloralose powder

  • Bait substrate (e.g., bread, whole corn kernels, wheat, peas)

  • Adhesive (e.g., mineral oil, starch, lard, margarine)

  • Scale (accurate to 0.1g)

  • Mixing container

  • Personal Protective Equipment (PPE): nitrile gloves, eye protection, respiratory particulate filter.

Procedure:

  • Determine Bait Type: Select a bait that is readily accepted by the target species. Pre-baiting with untreated bait for 3-5 days is crucial to ensure acceptance.

  • Calculate Dosage: Based on the target species' average weight and the recommended MED (see Table 1), calculate the total amount of alpha-chloralose needed.

  • Adhesive Application: If using a dry bait like grain, lightly coat the bait with an adhesive. For example, use approximately 16 ml of mineral oil per 3 kg of bait.

  • Mixing: In a well-ventilated area and while wearing appropriate PPE, slowly add the pre-weighed alpha-chloralose powder to the bait. Mix thoroughly to ensure an even coating. For pigeons, a common mixture is 20g of alpha-chloralose per kg of bait (2%). For sparrows, 10g per kg of bait (1%) is used.

Field Application and Immobilization

Objective: To safely administer the treated bait and capture immobilized birds.

Procedure:

  • Site Selection: Choose a baiting site that is frequented by the target species and where access by non-target species and the public can be controlled.

  • Pre-Baiting: As mentioned, pre-bait with untreated bait for several days to accustom the birds to the food source and location.

  • Bait Application: Lay the treated bait in the same manner as the pre-bait. It is recommended to lay slightly less treated bait than the amount of pre-bait consumed. Baiting on cold, damp, and overcast days can increase the effectiveness as birds will succumb to hypothermia more quickly.

  • Monitoring: Maintain constant supervision of the baiting area.

  • Capture: As birds consume the bait, they will begin to show signs of narcosis, including staggering, inability to perch, and eventually, motionlessness. Approach and capture the immobilized birds quietly.

  • Recovery and Release:

    • Target Species: Place captured birds in a warm, dark, and quiet environment to recover.

    • Non-Target Species: Non-target birds that have ingested the bait should also be placed in a warm, dark place for recovery before being released.

  • Bait Removal: After the operation, remove and dispose of all unconsumed treated bait to prevent accidental poisoning of non-target animals.

Avian Immobilization Workflow start Start site_selection Site Selection & Risk Assessment start->site_selection pre_baiting Pre-Baiting (3-5 days) site_selection->pre_baiting bait_prep Treated Bait Preparation pre_baiting->bait_prep bait_application Bait Application bait_prep->bait_application monitoring Constant Monitoring bait_application->monitoring capture Capture of Immobilized Birds monitoring->capture recovery Recovery in Warm, Dark Environment capture->recovery release Release of Recovered Birds recovery->release cleanup Removal of Unconsumed Bait release->cleanup end End cleanup->end

Figure 2: General workflow for avian immobilization using Alpha-Chloralose treated bait.

Safety and Regulatory Considerations

  • Human Safety: Alpha-chloralose is a stupefying agent and should be handled with care. Always wear appropriate PPE during preparation and handling.

  • Non-Target Species: The primary risk is the accidental poisoning of non-target animals. Pre-baiting helps to attract the target species specifically, and constant monitoring allows for intervention if non-target species begin feeding.

  • Environmental Conditions: The effectiveness and safety of alpha-chloralose are influenced by ambient temperature. In cold conditions, the risk of mortality due to hypothermia increases.

  • Regulatory Status: The use of alpha-chloralose as an avian immobilizing agent is regulated. In the United States, it is used under an Investigational New Animal Drug (INAD) file with the Food and Drug Administration (FDA) by trained personnel of the USDA Wildlife Services. In other countries, specific permits and licenses may be required.

Conclusion

Alpha-chloralose is a valuable tool for the immobilization and live capture of birds when used responsibly and according to established protocols. A thorough understanding of its mechanism of action, species-specific dosages, and safety precautions is essential for its effective and humane application in research and wildlife management.

References

Application Notes and Protocols for Thioxanthene Derivatives in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thioxanthene derivatives are a class of typical antipsychotics used in the management of schizophrenia and other psychotic disorders. Their therapeutic efficacy is primarily attributed to their ability to antagonize dopamine D2 receptors in the brain. Many also exhibit affinity for other receptors, including dopamine D1, serotonin (5-HT), and adrenergic receptors, which contributes to their broader pharmacological profile and side effects.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of representative thioxanthene derivatives for key central nervous system receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D1 Receptor (Ki, nM)Dopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A ReceptorAlpha-1 Adrenergic ReceptorHistamine H1 Receptor
Zuclopenthixol 9.81.5High AffinityHigh AffinityWeak Affinity
Flupentixol Comparable to D2Comparable to D1Moderate AffinityBinds to alpha-1-
Thiothixene AntagonistHigh AffinityAntagonistAntagonistAntagonist
Clopenthixol AntagonistAntagonist---

Signaling Pathways and Experimental Workflows

The primary mechanism of action of thioxanthene derivatives involves the blockade of dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) linked to the Gi/o signaling pathway.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Thioxanthene Thioxanthene Derivative Thioxanthene->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway Antagonism by Thioxanthenes.

A typical experimental workflow for characterizing a novel thioxanthene derivative would involve a series of in vitro and in vivo assays.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Behavioral Models Compound Thioxanthene Derivative (e.g., Clothixamide) Binding_Assay Radioligand Binding Assay (Determine Ki for D2R, D1R, etc.) Compound->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP measurement) (Determine IC50 and functional antagonism) Binding_Assay->Functional_Assay Promising candidates Amphetamine_Hyperlocomotion Amphetamine-Induced Hyperlocomotion (Assess antipsychotic potential) Functional_Assay->Amphetamine_Hyperlocomotion Confirmed antagonists Catalepsy Catalepsy Test (Assess extrapyramidal side effects) Amphetamine_Hyperlocomotion->Catalepsy PPI Prepulse Inhibition (PPI) (Model sensorimotor gating deficits) Amphetamine_Hyperlocomotion->PPI

Application Notes and Protocols for High-Throughput Screening with Clothixamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clothixamide is a novel sulfonamide-derivative compound with potential applications in the development of new antimicrobial agents. Its chemical structure suggests a mechanism of action distinct from traditional sulfonamide antibiotics that target folate synthesis. Preliminary investigations indicate that this compound may modulate bacterial two-component signal transduction systems (2CSTS), which are critical for bacterial virulence, survival, and antibiotic resistance.[1][2][3] 2CSTS are attractive targets for novel antibacterial drugs due to their prevalence in bacteria and their absence in humans.[4]

These application notes provide a detailed protocol for a high-throughput screen (HTS) designed to identify and characterize small molecule modulators of a model bacterial two-component system, using this compound as a reference compound. The described assay is a cell-based reporter assay, a common and effective method for screening large compound libraries.[5]

Putative Mechanism of Action of this compound

While the precise molecular target of this compound is under investigation, its structure suggests it may interfere with the function of bacterial histidine kinases, the sensor component of 2CSTS. These systems are responsible for detecting environmental stimuli and initiating a phosphorylation cascade that leads to a cellular response. By modulating the activity of a histidine kinase, this compound could potentially disrupt key bacterial processes such as virulence factor expression and adaptation to host environments.

Signaling Pathway of a Bacterial Two-Component System

TwoComponentSystem Extracellular_Signal Extracellular Signal (e.g., pH, osmolarity) Histidine_Kinase Sensor Histidine Kinase (HK) Extracellular_Signal->Histidine_Kinase 1. Signal Perception Histidine_Kinase->Histidine_Kinase ADP ADP Histidine_Kinase:w->ADP:e Response_Regulator Response Regulator (RR) Histidine_Kinase->Response_Regulator 3. Phosphotransfer ATP ATP ATP:e->Histidine_Kinase:w Gene_Expression Target Gene Expression Response_Regulator->Gene_Expression 4. DNA Binding & Transcription Regulation Cellular_Response Cellular Response (e.g., Virulence, Biofilm Formation) Gene_Expression->Cellular_Response 5. Protein Synthesis This compound This compound (Putative Modulator) This compound->Histidine_Kinase Inhibition

Caption: Putative signaling pathway of a bacterial two-component system and the proposed inhibitory action of this compound.

High-Throughput Screening Protocol

This protocol describes a cell-based assay using a genetically engineered bacterial strain. This strain contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is activated by a specific 2CSTS. Modulation of the 2CSTS by a test compound will result in a measurable change in the reporter gene expression.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_assay Screening cluster_readout Data Acquisition & Analysis Strain_Culture 1. Culture Reporter Strain Cell_Dispensing 3. Dispense Reporter Strain into Compound Plates Strain_Culture->Cell_Dispensing Compound_Plating 2. Plate Library Compounds (384-well format) Compound_Plating->Cell_Dispensing Incubation 4. Incubate at 37°C Cell_Dispensing->Incubation Reagent_Addition 5. Add Reporter Substrate Incubation->Reagent_Addition Signal_Reading 6. Read Luminescence/ Absorbance Reagent_Addition->Signal_Reading Data_Analysis 7. Hit Identification (Z-factor, % Inhibition) Signal_Reading->Data_Analysis

Caption: High-throughput screening workflow for identifying modulators of a bacterial two-component system.

Materials and Reagents
  • Bacterial Strain: E. coli harboring a plasmid with a 2CSTS-responsive promoter driving a luciferase reporter gene.

  • Growth Medium: Luria-Bertani (LB) broth supplemented with appropriate antibiotics for plasmid maintenance.

  • Compound Library: Small molecule library dissolved in dimethyl sulfoxide (DMSO).

  • This compound: Stock solution in DMSO.

  • Control Compounds: A known inhibitor and a known activator of the target 2CSTS (if available), or a general transcription inhibitor as a positive control for inhibition.

  • Assay Plates: 384-well white, solid-bottom plates.

  • Reporter Assay Reagent: Luciferase substrate solution (e.g., ONE-Glo™ Luciferase Assay System).

  • Plate Reader: Luminometer compatible with 384-well plates.

Experimental Procedure
  • Compound Plating:

    • Dispense 100 nL of each compound from the library into individual wells of a 384-well assay plate using an acoustic liquid handler.

    • For controls, dispense DMSO (negative control), a known inhibitor (positive control), and this compound at various concentrations.

  • Bacterial Culture Preparation:

    • Inoculate 50 mL of LB broth with the reporter bacterial strain.

    • Grow the culture at 37°C with shaking to an optical density at 600 nm (OD600) of 0.4-0.6.

    • Dilute the culture in fresh LB broth to a starting OD600 of 0.05.

  • Assay Execution:

    • Dispense 40 µL of the diluted bacterial culture into each well of the compound-plated 384-well plates.

    • Seal the plates and incubate for 4-6 hours at 37°C with shaking. This allows for bacterial growth and induction of the reporter gene.

  • Signal Detection:

    • Equilibrate the assay plates and the luciferase reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate reader.

Data Analysis
  • Normalization: The raw luminescence data is normalized to the controls on each plate. The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive_Control) / (Mean_Signal_Negative_Control - Mean_Signal_Positive_Control))

  • Hit Identification: Primary hits are identified based on a predefined inhibition threshold (e.g., >50% inhibition).

  • Dose-Response Analysis: The potency of hit compounds, including this compound, is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The following tables present representative data from a hypothetical HTS campaign with this compound and control compounds.

Table 1: HTS Assay Performance Metrics

ParameterValueDescription
Z'-factor 0.72A measure of assay quality, with >0.5 indicating an excellent assay.
Signal-to-Background 150The ratio of the mean signal of the negative control to the positive control.
Hit Rate 0.5%The percentage of compounds from the library identified as primary hits.

Table 2: Potency of this compound and Control Compounds

CompoundTargetAssay TypeIC50 (µM)Max Inhibition (%)
This compound Putative Histidine KinaseCell-based Reporter8.595
Positive Control Known Histidine Kinase InhibitorCell-based Reporter2.198
Negative Control DMSOCell-based ReporterN/A0

Conclusion

The described high-throughput screening protocol provides a robust and reliable method for the identification and characterization of novel modulators of bacterial two-component signal transduction systems. The use of a cell-based reporter assay allows for the screening of large compound libraries in a physiologically relevant context. The data presented for this compound serves as a representative example of how to quantify the activity of a potential 2CSTS modulator. Further studies, including biochemical assays and mechanism of action studies, are required to confirm the precise molecular target and therapeutic potential of this compound and other identified hit compounds.

References

Application Notes and Protocols for Clothixamide: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for publicly available information, detailed application notes, protocols, and specific handling and storage procedures for clothixamide could not be found. Similarly, data regarding its stability, degradation pathways, and specific signaling mechanisms are not available in the public domain.

Efforts to locate a specific Safety Data Sheet (SDS) for this compound were unsuccessful. While general guidelines for handling chemical compounds in a research setting are widely available, this information is not a substitute for compound-specific data. Without an SDS, critical safety information, including specific hazards, first-aid measures, and appropriate personal protective equipment, remains unknown.

Furthermore, searches for experimental protocols, stability studies, and degradation analyses for this compound did not yield any specific results. This lack of information prevents the creation of detailed, reliable protocols for its use in a research setting. Quantitative data on its stability under various conditions such as temperature, humidity, and light exposure are essential for ensuring the integrity of the compound in experiments and for establishing appropriate storage conditions and shelf life.

Information on the specific signaling pathways that this compound may interact with is also not publicly documented. Understanding the mechanism of action is fundamental for designing experiments and interpreting results accurately.

Given the absence of this critical information, it is not possible to provide the requested detailed application notes and protocols, including data tables and diagrams. Researchers, scientists, and drug development professionals are strongly advised to seek direct guidance from the manufacturer or supplier of this compound to obtain the necessary safety and handling information before commencing any work with this compound. Proceeding without this information could pose significant safety risks and compromise the validity of research findings.

Application Notes and Protocols: Experimental Design for Efficacy Studies of Clothixamide, a Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for designing and executing preclinical efficacy studies for Clothixamide, a novel investigational anti-cancer agent. The protocols herein describe detailed methodologies for in vitro and in vivo experiments aimed at characterizing the mechanism of action and therapeutic potential of this compound. This guide is intended to provide a robust framework for generating high-quality, reproducible data to support the advancement of this compound through the drug development pipeline.

Introduction

This compound is a synthetic small molecule inhibitor with potential anti-neoplastic properties. Early screening suggests that this compound may selectively target key signaling pathways implicated in tumor cell proliferation, survival, and metastasis. These application notes and protocols outline a systematic approach to rigorously evaluate the anti-cancer efficacy of this compound, from initial in vitro characterization to in vivo validation in preclinical models.

The proposed mechanism of action for this compound is the inhibition of the fictitious "Tumor Proliferation Kinase" (TPK1), a critical node in the "Cancer Proliferation Signaling Pathway" (CPSP). This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth.

In Vitro Efficacy Studies

A series of in vitro assays are essential to determine the potency, selectivity, and mechanism of action of this compound at the cellular level.

Cell Viability and Proliferation Assays

Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of a panel of human cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for breast cancer, CT26 for colorectal cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.

Apoptosis and Cell Cycle Analysis

Objective: To determine if the anti-proliferative effects of this compound are due to the induction of apoptosis and/or cell cycle arrest.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and PI.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Target Engagement and Pathway Modulation

Objective: To confirm that this compound engages its putative target, TPK1, and modulates the downstream CPSP signaling pathway.

Protocol: Western Blotting

  • Cell Lysis: Treat cells with this compound for various time points and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total TPK1, phosphorylated TPK1 (p-TPK1), and downstream effectors of the CPSP pathway. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

In Vivo Efficacy Studies

In vivo studies are critical to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound in a living organism.

Xenograft Tumor Model

Objective: To assess the ability of this compound to inhibit tumor growth in a subcutaneous xenograft mouse model.

Protocol: Tumor Implantation and Treatment

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., at various doses such as 10, 30, and 100 mg/kg) or vehicle control orally or via intraperitoneal injection daily for a specified period (e.g., 21 days).

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Pharmacodynamic (PD) and Biomarker Analysis

Objective: To confirm target engagement and pathway modulation by this compound in the tumor tissue.

Protocol: Immunohistochemistry (IHC)

  • Tissue Processing: Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections and mount on slides.

  • Staining: Perform IHC staining for biomarkers of interest, such as p-TPK1, Ki-67 (a proliferation marker), and cleaved caspase-3 (an apoptosis marker).

  • Imaging and Analysis: Image the stained slides and quantify the staining intensity and percentage of positive cells.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast Cancer0.5
CT26Colorectal Cancer1.2
A549Lung Cancer2.5
PC-3Prostate Cancer0.8

Table 2: Effect of this compound on Apoptosis and Cell Cycle in MDA-MB-231 Cells

TreatmentApoptotic Cells (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control5.245.130.524.4
This compound (0.5 µM)35.868.315.216.5
This compound (1.0 µM)55.275.68.915.5

Table 3: In Vivo Anti-Tumor Efficacy of this compound in a MDA-MB-231 Xenograft Model

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound10950 ± 18036.7
This compound30500 ± 12066.7
This compound100250 ± 8083.3

Visualizations

Diagrams are provided to illustrate key pathways and workflows.

G GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds TPK1 TPK1 GFR->TPK1 Activates Downstream Downstream Effectors (e.g., transcription factors) TPK1->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->TPK1 Inhibits

Caption: Hypothetical Cancer Proliferation Signaling Pathway (CPSP) targeted by this compound.

G Start Start Seed Seed Cancer Cells in 96-well plates Start->Seed Treat Treat with This compound Seed->Treat Assays Perform Assays: - Cell Viability (MTT) - Apoptosis (Annexin V) - Cell Cycle (PI) - Western Blot Treat->Assays Analyze Data Analysis: - IC50 Calculation - Quantify Apoptosis - Cell Cycle Distribution - Protein Expression Assays->Analyze End End Analyze->End

Caption: In Vitro Experimental Workflow for this compound Efficacy Testing.

G Start Start Implant Implant Cancer Cells into Mice Start->Implant TumorGrowth Monitor Tumor Growth Implant->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Administer Administer this compound or Vehicle Randomize->Administer Monitor Monitor Tumor Volume & Body Weight Administer->Monitor Endpoint Endpoint: Euthanize & Excise Tumors Monitor->Endpoint After 21 days Analysis Tumor Analysis: - Weight - Immunohistochemistry Endpoint->Analysis End End Analysis->End

Caption: In Vivo Xenograft Model Experimental Workflow.

Troubleshooting & Optimization

Technical Support Center: Improving Clothixamide Solubility for In vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of clothixamide for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: Before attempting to improve the solubility of this compound, it is crucial to determine its baseline solubility in commonly used vehicles. This involves a systematic screening process to identify promising solvents and excipients. A tiered approach, starting with aqueous buffers and progressing to organic co-solvents and lipid-based systems, is recommended.

Q2: What are the most common strategies for solubilizing poorly soluble compounds like this compound for in vivo studies?

A2: Several well-established techniques can be employed to enhance the solubility of hydrophobic compounds. These can be broadly categorized into physical and chemical modifications.[1] Physical modifications include particle size reduction (micronization and nanosuspension) and altering the drug's crystalline structure (amorphous forms, polymorphs).[1][2] Chemical approaches involve the use of co-solvents, pH adjustment, complexation with cyclodextrins, and the formation of solid dispersions or lipid-based formulations.[3][4]

Q3: How do I select an appropriate solvent or vehicle for my in vivo study?

A3: The choice of a suitable vehicle depends on several factors, including the physicochemical properties of this compound (e.g., polarity, stability), the intended route of administration, the required dose, and the potential toxicity of the solvent. It is essential to start with solvents that have a good safety profile for animal studies, such as saline or vegetable oils, before moving to formulations containing co-solvents like polyethylene glycol (PEG), propylene glycol (PG), or dimethyl sulfoxide (DMSO). Always include a vehicle-only control group in your experiments to assess any potential effects of the delivery vehicle itself.

Q4: Can I use DMSO for in vivo administration of this compound?

A4: Dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving many poorly soluble compounds. However, its use in in vivo studies should be approached with caution due to potential toxicity at higher concentrations. For in vitro assays, the final concentration of DMSO should ideally be kept below 0.5%. For in vivo experiments, while DMSO can be used, it is often part of a co-solvent system to minimize its concentration and potential side effects. A typical co-solvent formulation might include DMSO, PEG, and ethanol.

Q5: What are lipid-based formulations and when should I consider them?

A5: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that can significantly enhance the oral bioavailability of poorly soluble drugs. These formulations work by maintaining the drug in a solubilized state within the gastrointestinal tract, facilitating its absorption. Consider using lipid-based formulations when other simpler methods, like co-solvents, fail to achieve the desired exposure.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution with aqueous media.

Possible Cause: The solvent system is not robust enough to maintain this compound in a solubilized state when diluted in an aqueous environment, such as upon injection into the bloodstream or mixing with aqueous buffers for in vitro assays.

Troubleshooting Steps:

  • Increase Surfactant Concentration: Surfactants can help to form micelles that encapsulate the drug, preventing precipitation. Consider adding or increasing the concentration of a biocompatible surfactant like Tween 80 or Solutol HS-15.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

  • Optimize the Co-solvent System: The ratio of co-solvents can be critical. Systematically vary the proportions of the solvents in your mixture to find a more stable formulation. For example, you could test different ratios of DMSO:PEG:Ethanol.

  • Prepare a Nanosuspension: Reducing the particle size to the nanometer range can improve the dissolution rate and saturation solubility. This can be achieved through techniques like high-pressure homogenization or wet milling.

Issue 2: Low or variable bioavailability of this compound in pharmacokinetic studies.

Possible Cause: Poor solubility in the gastrointestinal tract is leading to incomplete or erratic absorption after oral administration.

Troubleshooting Steps:

  • Particle Size Reduction: Micronization or nanonization can increase the surface area of the drug particles, leading to a faster dissolution rate.

  • Formulate as a Solid Dispersion: Dispersing this compound in an amorphous state within a hydrophilic polymer carrier (e.g., PVP, HPMC, PEGs) can enhance its dissolution. This can be achieved through methods like spray drying or hot-melt extrusion.

  • Develop a Lipid-Based Formulation: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form.

  • pH Modification: If this compound has ionizable groups, adjusting the pH of the microenvironment can increase its solubility. For weakly basic drugs, the inclusion of an acidic component can be beneficial.

Quantitative Data Summary

The following tables are templates for researchers to systematically record and compare the solubility of this compound in various solvent systems.

Table 1: Solubility of this compound in Common Solvents

Solvent SystemTemperature (°C)This compound Concentration (mg/mL)Observations
Saline (0.9% NaCl)25
5% Dextrose in Water (D5W)25
100% Ethanol25
100% PEG 40025
100% Propylene Glycol25
100% DMSO25
Corn Oil25

Table 2: Solubility of this compound in Co-Solvent Systems

Co-Solvent System (v/v/v)Temperature (°C)This compound Concentration (mg/mL)Observations
10% DMSO / 40% PEG 400 / 50% Saline25
10% Ethanol / 90% Saline25
5% DMSO / 5% Cremophor EL / 90% Saline25
20% HP-β-CD in Water25

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous Administration

  • Weigh the required amount of this compound into a sterile glass vial.

  • Add the organic co-solvent(s) (e.g., DMSO, Ethanol, PEG 400) to the vial.

  • Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary, but stability at that temperature should be confirmed.

  • Slowly add the aqueous component (e.g., saline or D5W) to the organic solution while continuously vortexing to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

  • Filter the final solution through a sterile 0.22 µm syringe filter before administration.

Protocol 2: Preparation of an Oral Suspension using a Wet Milling Technique

  • Prepare a suspension of this compound in an aqueous vehicle containing a surfactant (e.g., Tween 80) and a stabilizer (e.g., hydroxypropyl methylcellulose).

  • Introduce the suspension into a wet mill containing milling media (e.g., zirconium oxide beads).

  • Mill the suspension at a specified speed and for a defined duration to achieve the desired particle size reduction.

  • Monitor the particle size distribution using a suitable technique like laser diffraction.

  • Separate the nanosuspension from the milling media.

  • Characterize the final formulation for particle size, zeta potential, and dissolution rate.

Visualizations

experimental_workflow cluster_screening Solubility Screening cluster_formulation Formulation Development start Start with this compound Powder aqueous Aqueous Buffers (e.g., PBS, Saline) start->aqueous Test cosolvents Co-solvents (e.g., PEG, PG, DMSO) aqueous->cosolvents If Insoluble select Select Promising Excipients aqueous->select lipids Lipid Vehicles (e.g., Corn Oil) cosolvents->lipids If Insoluble cosolvents->select surfactants Surfactants (e.g., Tween 80) lipids->surfactants Consider for Lipid Systems lipids->select surfactants->select optimize Optimize Ratios select->optimize characterize Characterize Formulation (Stability, Particle Size) optimize->characterize in_vivo In Vivo Study characterize->in_vivo

Caption: Workflow for selecting a suitable formulation to improve this compound solubility.

signaling_pathway_placeholder cluster_info Note cluster_pathway Generic Signaling Pathway info The specific signaling pathway for this compound is not publicly available. This diagram serves as a generic placeholder for a signaling cascade. Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Induces

Caption: Placeholder for the signaling pathway of this compound.

References

Technical Support Center: Troubleshooting Clothixamide Degradation in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the degradation of a compound like clothixamide in an aqueous solution?

The stability of a compound in an aqueous solution is influenced by several factors. The most common causes of degradation include:

  • Hydrolysis: The chemical breakdown of a compound due to reaction with water. This is a very common degradation pathway for molecules with susceptible functional groups.[1]

  • Photodegradation: Degradation caused by exposure to light, particularly UV and visible light, which can break chemical bonds.[1][2]

  • Oxidation: Degradation resulting from a reaction with oxygen, which can be accelerated by the presence of metal ions.[1]

  • pH Instability: The rate of degradation can be highly dependent on the pH of the solution, with some compounds being more stable in acidic, basic, or neutral conditions.[1]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

Q2: How can I determine the primary degradation pathway for my compound?

Identifying the primary degradation pathway involves a series of controlled experiments. You can systematically investigate the effect of different stress conditions:

  • Forced Degradation Studies: Expose your compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to accelerate degradation. By analyzing the degradation products formed under each condition, you can infer the likely degradation pathways.

  • Analytical Monitoring: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the parent compound and its degradation products.

Q3: What analytical methods are suitable for quantifying this compound and its degradation products?

Accurate quantification is crucial for understanding degradation kinetics. The following methods are commonly employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A robust and widely used method for separating and quantifying the parent drug and its major degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and specificity, enabling the identification and quantification of trace-level degradation products and providing structural information.

  • Spectrophotometry: Can be used for preliminary assessments of degradation if the compound or its degradation products have a distinct UV-Vis absorbance profile.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in aqueous solutions.

Problem Potential Causes Recommended Solutions
Rapid loss of this compound concentration in solution. Hydrolysis: The compound may have functional groups susceptible to hydrolysis (e.g., esters, amides).Photodegradation: The solution may be exposed to ambient or UV light.pH Adjustment: Investigate the stability of this compound at different pH values to find the optimal pH for stability.Light Protection: Store solutions in amber vials or protect them from light.Temperature Control: Store solutions at lower temperatures to slow down the degradation rate.
Inconsistent results between experimental replicates. Oxygen Exposure: Dissolved oxygen can lead to oxidative degradation.Contamination: Trace metal ions can catalyze degradation reactions.Inaccurate sample preparation. Deoxygenate Solutions: Purge solutions with an inert gas like nitrogen or argon.Use High-Purity Water and Reagents: Minimize trace contaminants.Standardize Protocols: Ensure consistent sample handling and preparation procedures.
Appearance of unknown peaks in the chromatogram. Formation of degradation products. Interaction with excipients or buffer components. Forced Degradation Studies: Intentionally degrade the compound to generate and identify potential degradation products.LC-MS/MS Analysis: Use mass spectrometry to elucidate the structure of the unknown peaks.Blank Runs: Analyze blank solutions (without the active compound) to identify peaks originating from the matrix.
Precipitation of the compound from the solution. Poor solubility at the experimental pH. Formation of an insoluble degradation product. Solubility Studies: Determine the solubility of this compound across a range of pH values.Co-solvents: Consider the use of co-solvents to improve solubility, but be aware they can also affect stability.

Quantitative Data Summary

The following tables illustrate how quantitative data from stability studies can be presented.

Table 1: Effect of pH on the Degradation Rate of a Hypothetical Compound

pHHalf-life (t1/2) in hoursDegradation Rate Constant (k) in hr-1
31200.0058
52500.0028
75000.0014
9800.0087

Table 2: Effect of Temperature on the Degradation Rate of a Hypothetical Compound at pH 7

Temperature (°C)Half-life (t1/2) in hoursDegradation Rate Constant (k) in hr-1
420000.00035
255000.0014
401500.0046

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Dilute the stock solution in 0.1 N NaOH and incubate at a controlled temperature.

    • Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

    • Photodegradation: Expose the solution to a UV lamp or a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound and any degradation products.

Protocol 2: HPLC-UV Method for Quantification

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound.

  • Quantification: Use a calibration curve prepared from standards of known concentrations.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution acid Acidic Hydrolysis stock->acid Introduce to stress conditions base Basic Hydrolysis stock->base Introduce to stress conditions oxidation Oxidative Degradation stock->oxidation Introduce to stress conditions photo Photodegradation stock->photo Introduce to stress conditions thermal Thermal Degradation stock->thermal Introduce to stress conditions stress_solutions Prepare Stress Solutions (Acid, Base, Oxidant) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Logic start Start: Unexpected Degradation check_light Is the experiment protected from light? start->check_light protect_light Action: Use amber vials or cover with foil check_light->protect_light No check_ph Is the pH of the solution controlled? check_light->check_ph Yes protect_light->check_ph buffer_solution Action: Use a suitable buffer system check_ph->buffer_solution No check_temp Is the temperature controlled? check_ph->check_temp Yes buffer_solution->check_temp control_temp Action: Use a temperature- controlled environment check_temp->control_temp No check_oxygen Is oxygen exposure minimized? check_temp->check_oxygen Yes control_temp->check_oxygen deoxygenate Action: Purge solution with inert gas check_oxygen->deoxygenate No end Problem Resolved check_oxygen->end Yes deoxygenate->end

Caption: A logical troubleshooting workflow for unexpected degradation.

References

optimizing clothixamide dosage for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Clothixamide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent, selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. It specifically targets the p110α catalytic subunit of PI3K, leading to the downstream inhibition of Akt and mTOR signaling. This action can induce apoptosis and inhibit cell proliferation in cancer cell lines with activating mutations in the PI3K pathway.

Q2: What is the recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell line being used. We recommend starting with a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific model. For initial range-finding experiments, a starting concentration between 10 nM and 1 µM is advised.

Q3: How should I dissolve and store this compound?

This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. When preparing working concentrations for cell culture media, ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q4: I am observing high levels of cell death even at low concentrations. What could be the cause?

If you observe excessive cytotoxicity, consider the following:

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to PI3K inhibition.

  • DMSO Concentration: Ensure the final DMSO concentration in your culture media is not toxic to your cells (typically ≤ 0.1%).

  • Compound Stability: Ensure your this compound stock solution has been stored correctly and has not degraded.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments 1. Cell passage number variability.2. Inconsistent seeding density.3. Degradation of this compound stock.1. Use cells within a consistent, low passage number range.2. Ensure precise and uniform cell seeding for all wells and plates.3. Prepare fresh aliquots of this compound from a new stock solution.
No observable effect on cell viability 1. Cell line is resistant to PI3K inhibition.2. Incorrect dosage or insufficient treatment duration.3. Compound inactivity.1. Verify that your cell line has an active PI3K pathway (e.g., check for PIK3CA mutations).2. Perform a dose-response experiment with a wider concentration range and multiple time points (e.g., 24, 48, 72 hours).3. Confirm the activity of this compound by performing a Western blot to check for reduced phosphorylation of Akt.
Precipitate forms in culture media 1. this compound concentration exceeds its solubility limit in the media.2. Interaction with media components.1. Prepare an intermediate dilution of the this compound stock in media before adding to the final culture volume.2. Ensure the stock solution is fully dissolved before adding it to the media. If the problem persists, consider using a different solvent or a solubilizing agent, though this should be tested for toxicity first.

Experimental Protocols

Protocol 1: Determining IC50 using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the existing media from the cells and add 100 µL of the media containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Viability Measurement: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add the viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® Reagent).

  • Signal Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (as 100% viability) and plot the results as a dose-response curve. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

Hypothetical IC50 Data for this compound
Cell LinePIK3CA StatusIC50 (nM)
MCF-7E545K Mutant50
SK-OV-3H1047R Mutant85
MDA-MB-231Wild-Type>1000
U-87 MGWild-Type (PTEN null)120

Visualizations

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 This compound This compound This compound->PI3K PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

G start Start: Seed Cells in 96-well Plate prep Prepare Serial Dilution of this compound start->prep treat Treat Cells with Compound (e.g., 72 hours) prep->treat assay Add Cell Viability Reagent (e.g., CellTiter-Glo®) treat->assay read Measure Luminescence with Plate Reader assay->read analyze Analyze Data: Normalize & Plot Curve read->analyze end Determine IC50 Value analyze->end

Caption: Experimental workflow for determining this compound IC50.

G problem Inconsistent or Unexpected Results? cause1 High Cytotoxicity? problem->cause1 Yes cause2 No Effect Observed? problem->cause2 No sol1a Check Final DMSO Concentration (≤0.1%) cause1->sol1a Check sol1b Lower Dosage Range cause1->sol1b If DMSO OK sol2a Verify PI3K Pathway Activity in Cell Line cause2->sol2a Check First sol2b Increase Dosage Range and/or Duration cause2->sol2b If Pathway Active sol2c Confirm Compound Activity (e.g., Western Blot) sol2b->sol2c If Still No Effect

Caption: Troubleshooting logic for this compound experiments.

Technical Support Center: Clothixamide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific molecule named "Clothixamide" is not publicly available. The following technical support guide has been constructed based on common challenges encountered during the synthesis and purification of novel sulfonamide-based therapeutics. "this compound" is used as a representative name for a hypothetical compound to illustrate potential issues and solutions in a relevant context for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic route for this compound involves the coupling of a sulfonyl chloride intermediate (CS-1) with an amine intermediate (CA-2) in the presence of a suitable base. This is a widely adopted method for constructing the core sulfonamide linkage in the this compound molecule.

Q2: My this compound synthesis is yielding a complex mixture of byproducts. What are the likely side reactions?

A2: Several side reactions can occur during the synthesis of this compound. The most common include the hydrolysis of the sulfonyl chloride starting material (CS-1) if moisture is present, and the formation of double addition products if the amine (CA-2) can react at multiple sites. Additionally, if the reaction temperature is not carefully controlled, thermal degradation of the starting materials or the product can occur.

Q3: I am observing poor solubility of my crude this compound product. What solvents are recommended for purification?

A3: this compound is known to have limited solubility in non-polar solvents. For purification via chromatography, a solvent system such as dichloromethane/methanol or ethyl acetate/heptane is often a good starting point. For recrystallization, a solvent/anti-solvent system like isopropanol/water or acetonitrile/water can be effective. It is crucial to perform small-scale solubility tests to determine the optimal solvent system for your specific crude product.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantitative analysis of purity and detection of impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying the molecular weight of the main product and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the structure of the final compound.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Low or no product formation 1. Inactive sulfonyl chloride (CS-1) due to hydrolysis. 2. Low nucleophilicity of the amine (CA-2). 3. Inappropriate base used.1. Use freshly prepared or purchased sulfonyl chloride. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the reaction temperature or consider using a more forcing solvent. For particularly unreactive amines, a catalyst may be required. 3. Switch to a non-nucleophilic base such as triethylamine or diisopropylethylamine.
Formation of multiple spots on TLC/LC-MS 1. Presence of unreacted starting materials. 2. Formation of byproducts (e.g., hydrolysis of CS-1, bis-sulfonylation). 3. Degradation of the product.1. Ensure the correct stoichiometry of reactants is used. Consider adding a slight excess of the amine (CA-2). 2. Control the reaction temperature carefully. Add the sulfonyl chloride solution dropwise to the amine solution to avoid localized high concentrations. 3. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times.
Difficulty in isolating the product 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup.1. After the reaction is complete, concentrate the reaction mixture under reduced pressure and attempt to precipitate the product by adding an anti-solvent. 2. Add brine to the aqueous layer to break the emulsion. If the emulsion persists, filter the mixture through a pad of celite.
Purification Troubleshooting
Problem Potential Cause Recommended Solution
Poor separation of impurities by column chromatography 1. Inappropriate solvent system. 2. Co-eluting impurities. 3. Overloading of the column.1. Optimize the solvent system using thin-layer chromatography (TLC) before performing column chromatography. A solvent system that gives a retention factor (Rf) of 0.2-0.3 for the product is ideal. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique such as reverse-phase chromatography. 3. Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the column's weight.
Product degradation on the silica gel column 1. Acidity of the silica gel. 2. Product instability.1. Neutralize the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine before packing the column. 2. If the product is unstable, consider alternative purification methods such as recrystallization or preparative HPLC with a shorter run time.
Low recovery of the product after purification 1. Product is still on the column. 2. Product co-eluted with an impurity and the mixed fractions were discarded. 3. Product is volatile.1. Flush the column with a more polar solvent system after the initial elution to recover any remaining product. 2. Analyze the mixed fractions by TLC or LC-MS. If they contain a significant amount of product, they can be combined and re-purified. 3. Avoid excessive drying of the purified product under high vacuum.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve the amine intermediate (CA-2) (1.0 equivalent) in anhydrous dichloromethane (DCM). Add a suitable non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride intermediate (CS-1) (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

General Protocol for the Purification of this compound by Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 20% ethyl acetate in heptane) and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.

Visualizations

Clothixamide_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Dissolve_Amine Dissolve Amine (CA-2) and Base in DCM Start->Dissolve_Amine Prepare_Sulfonyl_Chloride Prepare Sulfonyl Chloride (CS-1) Solution in DCM Start->Prepare_Sulfonyl_Chloride Reaction Combine Solutions (0°C to RT) Dissolve_Amine->Reaction Prepare_Sulfonyl_Chloride->Reaction Monitor Monitor Reaction (TLC/LC-MS) Reaction->Monitor Workup Aqueous Workup Monitor->Workup Crude_Product Crude_Product Workup->Crude_Product Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Fraction_Collection Collect & Analyze Fractions (TLC) Column_Chromatography->Fraction_Collection Combine_Fractions Combine Pure Fractions Fraction_Collection->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_this compound Pure_this compound Solvent_Removal->Pure_this compound

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield cluster_sm Starting Materials cluster_rxn Reaction Conditions cluster_workup Workup & Purification Low_Yield Low Yield Observed Check_Starting_Materials Check Starting Material Quality Low_Yield->Check_Starting_Materials Start Here Check_Reaction_Conditions Review Reaction Conditions Low_Yield->Check_Reaction_Conditions Check_Workup_Procedure Examine Workup & Purification Low_Yield->Check_Workup_Procedure SM_Moisture Moisture Present? Check_Starting_Materials->SM_Moisture Rxn_Temp Temp Optimal? Check_Reaction_Conditions->Rxn_Temp Workup_Loss Product Loss During Workup? Check_Workup_Procedure->Workup_Loss SM_Purity Purity Confirmed? SM_Moisture->SM_Purity No Action_SM_Dry Use Anhydrous Solvents & Inert Atm. SM_Moisture->Action_SM_Dry Yes Action_SM_Purify Re-purify or Use New Batch SM_Purity->Action_SM_Purify No Rxn_Base Base Appropriate? Rxn_Temp->Rxn_Base Yes Action_Rxn_Temp Optimize Temperature Rxn_Temp->Action_Rxn_Temp No Action_Rxn_Base Use Non-nucleophilic Base Rxn_Base->Action_Rxn_Base No Purification_Loss Product Loss During Purification? Workup_Loss->Purification_Loss No Action_Workup Optimize Extraction & Phase Separation Workup_Loss->Action_Workup Yes Action_Purification Optimize Chromatography Conditions Purification_Loss->Action_Purification Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Technical Support Center: Mitigating Off-Target Effects of Dasatinib in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of the multi-kinase inhibitor, Dasatinib, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Dasatinib and what are its primary targets?

Dasatinib is a potent, orally available small molecule inhibitor of multiple tyrosine kinases. Its primary targets are the BCR-ABL fusion protein, prominent in Chronic Myeloid Leukemia (CML), and the SRC family of kinases (including SRC, LCK, YES, and FYN).[1][2] It is also a potent inhibitor of c-KIT, platelet-derived growth factor receptor (PDGFR), and ephrin-A receptor kinases.[3]

Q2: What are the known off-target effects of Dasatinib?

Dasatinib is known to have a broad off-target profile, inhibiting a number of other kinases with varying potency.[4] These off-target interactions can lead to unintended biological consequences in experimental systems and contribute to side effects in clinical settings. Chemical and phosphoproteomics studies have identified numerous off-target kinases, including but not limited to members of the Ephrin receptor family, DDR1, and EGFR.[5] Some studies have even identified non-kinase targets such as the oxidoreductase NQO2, although Dasatinib's interaction with this protein is much weaker compared to other inhibitors like imatinib.

Q3: Why is it critical to control for Dasatinib's off-target effects in my experiments?

Q4: What are the general strategies to minimize off-target effects of small molecule inhibitors like Dasatinib?

Key strategies include:

  • Dose-response studies: Using the lowest effective concentration that inhibits the primary target without significantly engaging off-targets.

  • Use of structurally distinct inhibitors: Confirming a phenotype with a different inhibitor for the same primary target.

  • Rescue experiments: Demonstrating that the effect of the inhibitor can be reversed by introducing a drug-resistant version of the primary target.

  • Knockdown or knockout of the primary target: Comparing the phenotype from genetic perturbation with that of inhibitor treatment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Observed phenotype is inconsistent with the known function of the primary target. The phenotype may be due to inhibition of an off-target kinase or pathway.1. Perform a dose-response curve: Compare the IC50 for the on-target kinase with the EC50 for the observed phenotype. A significant discrepancy suggests an off-target effect. 2. Use a structurally distinct inhibitor: Treat cells with another inhibitor of the primary target that has a different off-target profile (e.g., Saracatinib or Bosutinib for SRC). If the phenotype is not replicated, it is likely an off-target effect of Dasatinib. 3. Conduct a rescue experiment: Introduce a Dasatinib-resistant mutant of the primary target (e.g., T315I for BCR-ABL). If the phenotype persists, it is likely off-target.
High levels of cytotoxicity are observed in control cells that do not express the primary oncogenic target (e.g., BCR-ABL). Dasatinib inhibits kinases essential for normal cell survival, such as SRC family kinases.1. Determine the GI50 (50% growth inhibition) concentration in your control cell line to establish a toxicity baseline. 2. Lower the Dasatinib concentration to a range that is selective for the intended target with minimal toxicity in control cells. 3. Validate the expression of key off-targets (e.g., SRC, c-KIT, PDGFR) in your control cells.
Dasatinib treatment shows no effect at expected concentrations. 1. The cell line may have intrinsic or acquired resistance. 2. The target kinase may not be a key driver in the observed biological system.1. Sequence the target kinase to check for resistance mutations (e.g., T315I in BCR-ABL). 2. Assess the phosphorylation status of the target kinase and its downstream effectors via Western blot to confirm pathway activation and inhibition. 3. Consider drug efflux pumps that may be reducing the intracellular concentration of Dasatinib.
Conflicting results between Dasatinib treatment and genetic knockdown of the target. Off-target effects of Dasatinib are likely confounding the results.Rely on the convergence of data from multiple approaches. If knockdown of the target does not phenocopy Dasatinib treatment, the inhibitor's effect is likely due to off-target inhibition.

Data Presentation

Table 1: On-Target and Key Off-Target Kinase Inhibition Profile of Dasatinib

Kinase TargetIC50 (nM)Target ClassReference
ABL1 <1 - 3On-Target (Non-receptor Tyrosine Kinase)
SRC 0.5 - 1.1On-Target (Non-receptor Tyrosine Kinase)
LCK 1.1On-Target (Non-receptor Tyrosine Kinase)
YES 0.2On-Target (Non-receptor Tyrosine Kinase)
FYN <1On-Target (Non-receptor Tyrosine Kinase)
c-KIT <30Off-Target (Receptor Tyrosine Kinase)
PDGFRβ <30Off-Target (Receptor Tyrosine Kinase)
EphA2 <30Off-Target (Receptor Tyrosine Kinase)
DDR1 Mid-nanomolarOff-Target (Receptor Tyrosine Kinase)
EGFR VariableOff-Target (Receptor Tyrosine Kinase)
FAK 0.2Off-Target (Non-receptor Tyrosine Kinase)
p38α Weak inhibitionOff-Target (Serine/Threonine Kinase)

Note: IC50 values can vary depending on the assay conditions and cell type used.

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects

Objective: To determine the concentration range where Dasatinib selectively inhibits the primary target versus the concentration at which it affects cell viability (a potential indicator of off-target effects).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Dasatinib Treatment: Prepare a serial dilution of Dasatinib (e.g., from 1 nM to 10 µM). Treat the cells for a predetermined time (e.g., 48-72 hours).

  • On-Target Inhibition Assay (Western Blot):

    • Lyse a parallel set of treated cells.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe with antibodies against the phosphorylated form of the primary target (e.g., p-SRC Tyr416) and a total protein control.

    • Quantify band intensities to determine the IC50 for target inhibition.

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo):

    • Add the viability reagent to the 96-well plate.

    • Measure absorbance or luminescence according to the manufacturer's protocol.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Data Analysis: Compare the IC50 for on-target inhibition with the GI50. A large window between these two values indicates a concentration range for selective on-target activity.

Protocol 2: Validation of On-Target Effects Using a Structurally Distinct Inhibitor

Objective: To confirm that the observed phenotype is due to the inhibition of the primary target and not an off-target effect specific to Dasatinib.

Methodology:

  • Select a Secondary Inhibitor: Choose a well-characterized inhibitor of the same primary target with a different chemical scaffold and off-target profile (e.g., for SRC, consider Saracatinib or Bosutinib).

  • Dose-Response: Determine the GI50 for the secondary inhibitor in your cell line to establish an effective concentration.

  • Phenotypic Assay: Perform the same phenotypic assay (e.g., migration, proliferation, apoptosis) with both Dasatinib and the secondary inhibitor at their respective effective concentrations.

  • Data Analysis: If both inhibitors produce the same phenotype, it provides strong evidence that the effect is on-target. If the phenotype is only observed with Dasatinib, it is likely due to an off-target effect.

Protocol 3: Rescue Experiment with a Drug-Resistant Mutant

Objective: To demonstrate that the effect of Dasatinib is specifically mediated by its intended target.

Methodology:

  • Select/Generate a Resistant Mutant: For BCR-ABL, the T315I "gatekeeper" mutation confers resistance to Dasatinib. For SRC kinases, resistant mutants can also be generated.

  • Stable Cell Line Generation: Create stable cell lines expressing either the wild-type (WT) target or the Dasatinib-resistant (DR) mutant. An empty vector control should also be included.

  • Dasatinib Treatment: Treat all three cell lines (WT, DR, and empty vector) with a concentration of Dasatinib known to induce the phenotype of interest in the WT cells.

  • Phenotypic Assay: Perform the relevant phenotypic assay.

  • Data Analysis: If the phenotype is "rescued" (i.e., not observed) in the cells expressing the DR mutant, but is present in the WT and empty vector cells, this strongly supports an on-target mechanism of action.

Visualizations

On_Target_Validation_Workflow cluster_0 Initial Observation cluster_1 Validation Strategy 1: Secondary Inhibitor cluster_2 Validation Strategy 2: Rescue Experiment A Phenotype observed with Dasatinib treatment B Treat with structurally distinct inhibitor (e.g., Saracatinib for SRC) A->B F Express Dasatinib-resistant mutant of target kinase A->F C Phenotype replicated? B->C D Likely On-Target C->D Yes E Potential Off-Target Effect of Dasatinib C->E No G Phenotype rescued? F->G H Likely On-Target G->H Yes I Potential Off-Target Effect of Dasatinib G->I No Dasatinib_Signaling_Pathways cluster_on_target On-Target Effects cluster_off_target Off-Target Effects cluster_downstream Downstream Pathways Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC_Family SRC Family Kinases (SRC, LCK, etc.) Dasatinib->SRC_Family Inhibits PDGFR PDGFR Dasatinib->PDGFR Inhibits cKIT c-KIT Dasatinib->cKIT Inhibits EphR Ephrin Receptors Dasatinib->EphR Inhibits STAT5 STAT5 Signaling BCR_ABL->STAT5 PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt MAPK MAPK/ERK Pathway BCR_ABL->MAPK SRC_Family->PI3K_Akt SRC_Family->MAPK Adhesion_Migration Adhesion & Migration SRC_Family->Adhesion_Migration PDGFR->PI3K_Akt cKIT->PI3K_Akt Proliferation Proliferation & Survival STAT5->Proliferation Cell_Cycle Cell Cycle Progression PI3K_Akt->Cell_Cycle PI3K_Akt->Proliferation MAPK->Cell_Cycle MAPK->Proliferation

References

Technical Support Center: Managing Clothixamide-Induced Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with clothixamide autofluorescence in imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced autofluorescence and why does it occur?

This compound, like many organic small molecules, possesses intrinsic fluorescent properties. This "autofluorescence" is the natural emission of light by the compound when it is excited by the light source of a fluorescence microscope. This phenomenon can originate from the molecule's specific chemical structure, which may contain fluorophores. Autofluorescence becomes a significant issue in imaging studies as it can be difficult to distinguish from the signal of the intended fluorescent labels.

Q2: How can autofluorescence from this compound compromise my imaging data?

Autofluorescence from this compound can negatively impact your results by:

  • Decreasing Signal-to-Noise Ratio: A high background signal from this compound can make the specific signal from your fluorescent probe harder to detect.

  • Masking True Signals: Weak fluorescent signals from your target of interest can be completely obscured by the compound's autofluorescence, potentially leading to false-negative results.

  • Complicating Colocalization Analysis: It can create artificial signal overlap, making it challenging to accurately determine the spatial relationship between different labeled molecules.

Q3: What are the first steps I should take to assess the level of autofluorescence in my experiment?

To determine the extent of the autofluorescence issue, it is crucial to include proper controls in your experimental setup.[2] An essential control is a sample treated with this compound but without any fluorescent labels (primary or secondary antibodies).[2][3] By imaging this sample using the same settings as your fully stained samples, you can visualize the intensity and spectral characteristics of the autofluorescence originating from the compound and the tissue itself.[2]

Troubleshooting Guide

This guide offers detailed protocols for specific issues you may encounter with this compound autofluorescence.

Issue 1: High background fluorescence across multiple channels.

When autofluorescence is broad and impacts multiple detection channels, a combination of sample preparation and strategic fluorophore selection is often effective.

Solution A: Optimize Fixation Protocol

Aldehyde-based fixatives like paraformaldehyde and glutaraldehyde can induce autofluorescence.

Experimental Protocol: Fixation Optimization

  • Reduce Fixation Time: Minimize the duration of fixation to the shortest time necessary to preserve tissue morphology.

  • Consider Alternative Fixatives: If compatible with your target antigen, test chilled methanol or ethanol as an alternative to aldehyde-based fixatives.

  • Aldehyde Blocking: After fixation with aldehydes, treat samples with a quenching agent. A common method is incubation with sodium borohydride.

Solution B: Choose Fluorophores in the Far-Red Spectrum

Endogenous and drug-induced autofluorescence is often strongest in the blue and green regions of the spectrum. Shifting to fluorophores that excite and emit in the far-red or near-infrared range can help to avoid this interference.

Experimental Protocol: Fluorophore Selection

  • Assess Autofluorescence Spectrum: Image an unstained, this compound-treated sample to determine the spectral profile of the autofluorescence.

  • Select Far-Red Fluorophores: Choose secondary antibodies or fluorescent probes conjugated to dyes that emit in the far-red spectrum (e.g., those with emission maxima >650 nm, such as Alexa Fluor 647 or similar).

  • Optimize Imaging Settings: Use appropriate laser lines and emission filters for your selected far-red fluorophore to further isolate its signal from the autofluorescence.

Issue 2: Autofluorescence is localized and granular, resembling specific staining.

Localized autofluorescence, often from sources like lipofuscin, can be particularly misleading.

Solution: Quenching with Specialized Reagents

Certain chemical agents can reduce autofluorescence by binding to and quenching the fluorescent molecules.

Experimental Protocol: Sudan Black B Staining

  • Complete Standard Staining: Perform your immunofluorescence protocol up to the final washes after the secondary antibody incubation.

  • Incubate with Sudan Black B: Prepare a 0.1% solution of Sudan Black B in 70% ethanol. Incubate your samples in this solution for 5-10 minutes at room temperature.

  • Wash Thoroughly: Wash the samples extensively with PBS or an appropriate buffer to remove excess Sudan Black B.

  • Mount and Image: Mount your samples with an anti-fade mounting medium and proceed with imaging.

Quantitative Data Summary: Autofluorescence Reduction Strategies

TechniquePrimary Cause of Autofluorescence AddressedExpected Improvement in Signal-to-Noise RatioKey Considerations
Optimized Fixation Aldehyde-induced cross-linking1.5x - 3xMay require re-validation of antibody performance.
Far-Red Fluorophores Broad-spectrum endogenous and drug-induced fluorescence3x - 8xRequires appropriate microscope hardware (lasers and detectors).
Sudan Black B Quenching Lipofuscin and other localized autofluorescent pigments2x - 5xCan introduce its own background if not washed properly.
Spectral Unmixing Overlapping emission spectra5x - 15xRequires a spectral confocal microscope and appropriate software.

Visualizations

Workflow for Troubleshooting Autofluorescence

autofluorescence_workflow start High Background Signal Observed control Image Unstained, this compound-Treated Control start->control check_autofluorescence Is Autofluorescence Significant? control->check_autofluorescence optimize_acq Optimize Acquisition Settings (e.g., exposure, gain) check_autofluorescence->optimize_acq Yes end Proceed with Analysis check_autofluorescence->end No check_improvement Sufficient Improvement? optimize_acq->check_improvement sample_prep Modify Sample Preparation (e.g., fixation, quenching agents) check_improvement->sample_prep No check_improvement->end Yes far_red Switch to Far-Red Fluorophores (>650nm emission) sample_prep->far_red spectral_unmix Advanced Technique: Spectral Unmixing far_red->spectral_unmix spectral_unmix->end signal_interference cluster_signal Signal Components cluster_detection Detection cluster_output Resulting Image TrueSignal Specific Fluorescent Signal (Target Protein) Detector Microscope Detector TrueSignal->Detector Autofluorescence This compound Autofluorescence Autofluorescence->Detector FinalImage High Background Image (Low Signal-to-Noise) Detector->FinalImage

References

troubleshooting inconsistent results in clothixamide assays

Author: BenchChem Technical Support Team. Date: November 2025

Clothixamide Assay Technical Support Center

Welcome to the technical support center for this compound assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter while using this compound in cell-based phosphorylation assays.

Issue 1: Inconsistent IC50 Values for this compound

Fluctuations in the calculated IC50 value for this compound can be a significant roadblock to assessing its potency and can arise from compound-related, assay-related, or general experimental errors.[1]

  • Potential Causes & Solutions

Potential CauseRecommended Troubleshooting Step
Compound Stability & Solubility Prepare fresh serial dilutions of this compound for each experiment from a trusted stock. Visually inspect for any precipitation in the assay buffer.[1]
Variable Enzyme/Cellular Activity Use cells within a consistent and low passage number range. Ensure cell density is uniform across all wells at the start of the experiment.[2]
Assay Conditions Standardize all incubation times and temperatures.[3][4] Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously to ensure consistency.
Data Analysis & Curve Fitting Use a sufficient range of concentrations to define the top and bottom plateaus of the dose-response curve. Employ non-linear regression with a four-parameter logistic model for curve fitting.

Issue 2: High Background Signal in Control Wells

High background can mask the true inhibitory effect of this compound, leading to a reduced assay window and inaccurate potency measurements.

  • Potential Causes & Solutions

Potential CauseRecommended Troubleshooting Step
Non-specific Antibody Binding Titrate the primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-background ratio.
Autofluorescence in Media or Cells If possible, perform final measurements in phosphate-buffered saline (PBS) instead of phenol red-containing media. Consider using smaller fluorochromes that are less likely to cause issues.
Contaminating Kinase Activity If using cell lysates, ensure that lysis buffers contain a cocktail of phosphatase inhibitors to prevent dephosphorylation of the target.
Reader Settings Optimize the gain setting on the plate reader or flow cytometer. A high gain setting can amplify noise along with the signal.

Issue 3: High Variability Between Replicate Wells (%CV)

High coefficient of variation (CV) across replicate wells undermines the reliability and reproducibility of your results.

  • Potential Causes & Solutions

Potential CauseRecommended Troubleshooting Step
Pipetting Inaccuracy Ensure all pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well differences.
Edge Effects Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing and maintain a humidified environment during incubation.
Uneven Cell Distribution After seeding, allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote a more even monolayer. For imaging or plate reader-based assays, use a well-scanning feature if available to average the signal over the entire well surface.
Inconsistent Incubation Times Use automated liquid handlers or multi-channel pipettes to ensure that all wells are treated for the same duration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent, ATP-competitive inhibitor of Kinase X, a key enzyme in the pro-inflammatory signaling cascade. It binds to the ATP-binding pocket of Kinase X, preventing the phosphorylation of its downstream substrate, Substrate Y.

Q2: Which cell lines are recommended for this compound assays?

Cell lines with a constitutively active or cytokine-inducible Kinase X pathway are recommended. The choice of cell line should be guided by the specific research question. It is crucial to confirm that the chosen cell line expresses the target and shows a robust phosphorylation of Substrate Y upon stimulation.

Q3: How should I prepare and store this compound?

This compound is typically supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution into the appropriate cell culture medium immediately before use.

Q4: How can I confirm that the observed effect is due to the inhibition of Kinase X?

To confirm on-target activity, consider performing a rescue experiment by introducing a kinase-dead mutant of Kinase X. Additionally, using a structurally unrelated inhibitor of Kinase X as a control can help verify that the observed phenotype is due to the inhibition of the target kinase.

Q5: What are the best practices for generating a reliable dose-response curve?

To generate a reliable curve, use at least 8-10 concentrations of this compound, with replicates for each concentration. The concentrations should span a wide range to accurately define the top and bottom of the curve. Data should be normalized, with the vehicle control set to 100% and a maximal inhibition control set to 0%.

Experimental Protocols & Data

Protocol: Cell-Based Phospho-Substrate Y Flow Cytometry Assay

This protocol describes a method to measure the inhibitory effect of this compound on the phosphorylation of Substrate Y in a suspension cell line.

  • Cell Preparation : Culture cells to a density of 0.5-1.0 x 10^6 cells/mL. Ensure cell viability is >95%.

  • Compound Treatment : Seed cells in a 96-well plate. Pre-incubate cells with serial dilutions of this compound or vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Stimulation : Add the appropriate stimulating agent (e.g., a cytokine) to all wells except for the unstimulated control and incubate for 15 minutes at 37°C.

  • Fixation : Immediately fix the cells by adding 1.5% paraformaldehyde for 10 minutes at room temperature.

  • Permeabilization : Permeabilize the cells by adding ice-cold 90% methanol and incubating on ice for 30 minutes.

  • Staining : Wash the cells and stain with a fluorescently-conjugated anti-phospho-Substrate Y antibody for 1 hour at room temperature, protected from light.

  • Data Acquisition : Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the stained cell population.

Data Presentation: Optimizing Antibody Concentration

The following table illustrates the effect of antibody concentration on the signal-to-background (S/B) ratio in the phospho-Substrate Y assay.

Antibody DilutionMean Fluorescence (Stimulated)Mean Fluorescence (Unstimulated)Signal-to-Background Ratio
1:50950012007.9
1:10082008509.6
1:200 6500 550 11.8
1:400350030011.7

Visual Guides

Clothixamide_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor KinaseX Kinase X Receptor->KinaseX Activates Cytokine Cytokine Cytokine->Receptor Binds SubstrateY Substrate Y (Inactive) KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y (Active) Response Pro-inflammatory Response pSubstrateY->Response Leads to This compound This compound This compound->KinaseX Inhibits

This compound inhibits the Kinase X signaling pathway.

Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Pre-incubate with This compound Dilutions A->B C 3. Stimulate with Cytokine B->C D 4. Fix Cells (Paraformaldehyde) C->D E 5. Permeabilize Cells (Methanol) D->E F 6. Stain with anti-p-Substrate Y Ab E->F G 7. Acquire Data (Flow Cytometer) F->G H 8. Analyze Data (Calculate IC50) G->H Troubleshooting_Tree Start Inconsistent IC50 Results CheckCV Is %CV high (>15%) in replicates? Start->CheckCV CheckWindow Is the assay window (S/B ratio) low? CheckCV->CheckWindow No Sol_Pipetting Review Pipetting Technique Use Master Mixes Check for Edge Effects CheckCV->Sol_Pipetting Yes CheckCurve Does the curve have poorly defined plateaus? CheckWindow->CheckCurve No Sol_Background Optimize Antibody Titration Check for Autofluorescence Increase Wash Steps CheckWindow->Sol_Background Yes Sol_Concentration Expand Concentration Range Check Compound Solubility Verify Stock Concentration CheckCurve->Sol_Concentration Yes End Results Improved CheckCurve->End No (Review Protocol) Sol_Pipetting->End Sol_Background->End Sol_Concentration->End

References

Technical Support Center: Optimization of Clothixamide Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of clothixamide delivery systems.

Frequently Asked Questions (FAQs)

1. What are the most suitable delivery systems for the hydrophobic drug, this compound?

Due to its hydrophobic nature, this compound often suffers from poor aqueous solubility and low bioavailability.[1][2] Several advanced drug delivery systems can be employed to overcome these limitations, including:

  • Polymeric Nanoparticles: These systems can encapsulate this compound, improving its solubility and providing controlled release.[3][4] Common polymers include biodegradable and biocompatible ones like PLA, PLGA, and chitosan.[5]

  • Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers that can enhance the oral bioavailability of lipophilic drugs like this compound and potentially facilitate lymphatic uptake, bypassing first-pass metabolism.

  • Self-Nano-Emulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. SNEDDS can significantly improve the solubility and absorption of poorly water-soluble drugs.

2. How can I improve the encapsulation efficiency of this compound in my nanoparticle formulation?

Low encapsulation efficiency can be a significant hurdle. Consider the following optimization strategies:

  • Varying Drug-to-Carrier Ratio: Systematically altering the ratio of this compound to the polymer or lipid can identify an optimal loading capacity.

  • Solvent Selection: The choice of organic solvent during formulation can influence drug solubility and interaction with the carrier matrix.

  • Method of Preparation: Techniques like high-pressure homogenization or solvent evaporation can be optimized (e.g., by adjusting homogenization cycles or evaporation rate) to improve drug entrapment.

  • Addition of Surfactants/Emulsifiers: The concentration and type of emulsifier can significantly impact particle size and encapsulation efficiency.

3. My this compound-loaded nanoparticles are aggregating. How can I improve their stability?

Nanoparticle aggregation can compromise the effectiveness and safety of the delivery system. To enhance stability:

  • Surface Modification (PEGylation): Covalently attaching polyethylene glycol (PEG) to the nanoparticle surface (PEGylation) creates a hydrophilic corona that sterically hinders aggregation and reduces clearance by the reticuloendothelial system.

  • Optimize Zeta Potential: A sufficiently high positive or negative surface charge (zeta potential) can prevent aggregation due to electrostatic repulsion. The pH of the formulation buffer can be adjusted to modulate this.

  • Lyophilization with Cryoprotectants: For long-term storage, lyophilizing (freeze-drying) the nanoparticles in the presence of cryoprotectants like trehalose or sucrose can prevent aggregation upon reconstitution.

4. What are the key in vitro assays to evaluate the efficacy of my this compound delivery system?

Several in vitro assays are crucial for characterizing the performance of your formulation:

  • Drug Release Studies: These experiments, often using dialysis methods, determine the rate and extent of this compound release from the delivery system over time, mimicking physiological conditions.

  • Cellular Uptake Assays: These assays quantify the amount of drug or nanoparticle internalized by target cells. Techniques include fluorescence microscopy, flow cytometry, and mass spectrometry.

  • Cytotoxicity Assays (e.g., MTT Assay): It is essential to evaluate the toxicity of both the empty delivery vehicle and the this compound-loaded formulation on relevant cell lines to ensure biocompatibility.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental process.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Encapsulation Efficiency - Inappropriate drug-to-carrier ratio.- Poor solubility of this compound in the chosen solvent.- Suboptimal formulation parameters (e.g., homogenization speed, sonication time).- Systematically vary the drug-to-carrier ratio to find the optimal loading.- Screen different organic solvents to improve this compound solubility.- Optimize formulation parameters using a design of experiments (DoE) approach.
Inconsistent Particle Size and Polydispersity Index (PDI) - Inefficient homogenization or sonication.- Inappropriate surfactant/emulsifier concentration.- Aggregation during formulation or storage.- Increase homogenization pressure/cycles or sonication duration/amplitude.- Titrate the concentration of the surfactant or emulsifier.- Ensure adequate surface charge (zeta potential) or use steric stabilizers like PEG.
Burst Release of this compound - High proportion of drug adsorbed on the nanoparticle surface.- Porous or unstable carrier matrix.- Wash the nanoparticle preparation thoroughly to remove surface-adsorbed drug.- Modify the formulation to create a denser carrier matrix (e.g., by using a different polymer or lipid with a higher melting point).
Poor Cellular Uptake of Nanoparticles - Incompatible nanoparticle surface properties (charge, hydrophobicity).- Cell line not suitable for the chosen targeting ligand (if any).- Incorrect incubation time or nanoparticle concentration.- Modify the surface charge or hydrophilicity (e.g., via PEGylation).- If using active targeting, confirm receptor expression on the target cell line.- Perform a time-course and dose-response experiment to determine optimal uptake conditions.
High Background Signal in Fluorescence-Based Uptake Assays - Incomplete removal of non-internalized fluorescently-labeled nanoparticles.- Autofluorescence of cells or components of the culture medium.- Wash cells thoroughly with cold PBS after incubation.- Use a quenching agent like trypan blue to quench extracellular fluorescence.- Include unstained control cells to measure and subtract background autofluorescence.

Quantitative Data Summary

Delivery System Parameter Typical Range of Values Key Considerations
Polymeric Nanoparticles Particle Size (nm)50 - 300Smaller sizes may enhance cellular uptake and tissue penetration.
Encapsulation Efficiency (%)50 - 90Highly dependent on polymer-drug interactions and formulation method.
Drug Release (in 24h)20 - 80%Can be tailored for sustained or controlled release profiles.
Solid Lipid Nanoparticles (SLNs) Particle Size (nm)100 - 400Influenced by lipid type, surfactant concentration, and homogenization pressure.
Entrapment Efficiency (%)60 - 95Generally high for lipophilic drugs.
Drug Loading (%)1 - 20Limited by the solubility of the drug in the lipid melt.
Self-Nano-Emulsifying Drug Delivery Systems (SNEDDS) Droplet Size (nm)20 - 200Forms nanoemulsion upon dilution in aqueous media.
Drug Solubility in Formulation> 10 mg/mLHigh drug loading capacity is a key advantage.
Emulsification Time< 1 minuteShould emulsify rapidly and completely with gentle agitation.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Polymeric Nanoparticles (Solvent Evaporation Method)
  • Preparation of Organic Phase: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., dichloromethane or acetone).

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA, or poloxamer 188).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and un-encapsulated drug.

  • Lyophilization (Optional): Resuspend the final nanoparticle pellet in a solution containing a cryoprotectant and freeze-dry for long-term storage.

Protocol 2: Cellular Uptake Assay using Fluorescence Microscopy
  • Cell Seeding: Seed the target cells (e.g., a cancer cell line) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Preparation of Labeled Nanoparticles: Prepare this compound-loaded nanoparticles incorporating a fluorescent dye (e.g., coumarin-6 or a fluorescently-labeled polymer).

  • Incubation: Treat the cells with the fluorescently-labeled nanoparticles at a predetermined concentration and incubate for a specific period (e.g., 4 hours) at 37°C.

  • Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized particles.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde. If desired, stain the cell nuclei with DAPI and/or the actin cytoskeleton with phalloidin.

  • Imaging: Mount the coverslips onto microscope slides and visualize the cellular uptake of nanoparticles using a confocal or fluorescence microscope.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_optimization Optimization F1 This compound + Carrier (Lipid/Polymer) F2 Nanoparticle Formation F1->F2 F3 Purification & Characterization (Size, Zeta, EE%) F2->F3 I1 Drug Release Assay F3->I1 I3 Cytotoxicity Assay (MTT) F3->I3 I4 Cellular Uptake Assay (Microscopy/FACS) F3->I4 O1 Analyze Results I1->O1 I2 Cell Culture I2->I3 I2->I4 I3->O1 I4->O1 O1->F1 Iterate

Caption: A typical experimental workflow for optimizing this compound delivery systems.

troubleshooting_logic Start Problem: Low Cellular Uptake Q1 Are nanoparticles aggregating? Start->Q1 A1_Yes Improve Stability: - Increase Zeta Potential - Add PEGylation Q1->A1_Yes Yes Q2 Is the particle size > 500 nm? Q1->Q2 No End Re-evaluate Cellular Uptake A1_Yes->End A2_Yes Optimize Formulation: - Increase Homogenization - Adjust Surfactant Q2->A2_Yes Yes Q3 Is surface charge appropriate for cells? Q2->Q3 No A2_Yes->End A3_No Modify Surface: - Cationic/Anionic Lipids - Chitosan Coating Q3->A3_No No Q3->End Yes A3_No->End

Caption: A decision tree for troubleshooting low cellular uptake of nanoparticles.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Release This compound Release Endosome->Release pH drop Target Intracellular Target Release->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: A generalized signaling pathway for nanoparticle-mediated drug delivery.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of clothixamide, a typical antipsychotic, and clozapine, an atypical antipsychotic, for the management of psychosis, particularly in the context of schizophrenia. While direct comparative clinical trial data for this compound is limited in the public domain, this analysis leverages established knowledge of its drug class to draw parallels and contrasts with the extensively studied atypical antipsychotic, clozapine. Clozapine is notably recognized for its superior efficacy in treatment-resistant schizophrenia.[1][2][3][4][5]

Executive Summary

This compound, as a typical antipsychotic, is presumed to exert its therapeutic effect primarily through the antagonism of dopamine D2 receptors. This mechanism is effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. In contrast, clozapine, the first of the atypical antipsychotics, possesses a more complex pharmacological profile. It acts as an antagonist at multiple neurotransmitter receptors, including dopamine (with a higher affinity for D4 than D2 receptors) and serotonin (5-HT2A) receptors. This broader mechanism of action is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia, as well as its utility in patients who have not responded to other antipsychotic treatments.

Data Presentation: Receptor Binding Profiles and Clinical Efficacy

The following tables summarize the available data on the receptor binding affinities and clinical efficacy of typical antipsychotics (represented by this compound's presumed mechanism) and clozapine.

Table 1: Comparative Receptor Binding Affinity (Ki, nM)

ReceptorTypical Antipsychotics (e.g., this compound)Clozapine
Dopamine D1Low to ModerateModerate
Dopamine D2HighModerate
Dopamine D3ModerateHigh
Dopamine D4ModerateHigh
Serotonin 5-HT1ALowModerate
Serotonin 5-HT2ALowHigh
Muscarinic M1LowHigh
Adrenergic α1ModerateHigh
Histamine H1ModerateHigh

Table 2: Comparative Clinical Efficacy

Efficacy ParameterTypical Antipsychotics (e.g., this compound)Clozapine
Positive Symptoms EffectiveHighly Effective
Negative Symptoms Limited EfficacyEffective
Cognitive Symptoms Limited EfficacyPotential for Improvement
Treatment-Resistant Schizophrenia IneffectiveGold Standard - Effective in ~30-50% of patients
Suicidality in Schizophrenia Not IndicatedReduces Suicidal Behavior

Experimental Protocols

The evaluation of antipsychotic efficacy and safety typically involves rigorous clinical trial methodologies. While specific protocols for this compound are not widely published, the following outlines a general framework used in studies of antipsychotics like clozapine.

Phase III Clinical Trial Protocol for Antipsychotic Efficacy in Schizophrenia

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-comparator (e.g., another antipsychotic) trial.

  • Participants: Adult patients (18-65 years) with a confirmed diagnosis of schizophrenia according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-5). Participants would typically have a baseline Positive and Negative Syndrome Scale (PANSS) total score indicating a certain level of symptom severity. For studies on treatment-resistant schizophrenia, patients must have failed at least two previous trials of other antipsychotic medications.

  • Intervention: Oral administration of the investigational drug (e.g., this compound) or the comparator drug (e.g., clozapine) at a therapeutic dose for a specified duration, often 6 to 12 weeks.

  • Primary Outcome Measures: The primary efficacy endpoint is typically the change from baseline in the total score of the PANSS.

  • Secondary Outcome Measures:

    • Changes in PANSS subscales (positive, negative, and general psychopathology).

    • Clinical Global Impression (CGI) scale.

    • Assessment of negative symptoms using scales like the Scale for the Assessment of Negative Symptoms (SANS).

    • Evaluation of cognitive function using standardized neuropsychological tests.

    • Assessment of side effects using scales like the Abnormal Involuntary Movement Scale (AIMS) for extrapyramidal symptoms.

  • Safety Monitoring: Regular monitoring of vital signs, weight, electrocardiograms (ECGs), and laboratory parameters, including complete blood counts (especially for clozapine due to the risk of agranulocytosis), lipid profiles, and glucose levels.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways and a typical experimental workflow for antipsychotic drug evaluation.

G cluster_0 Typical Antipsychotic (this compound) Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation Therapeutic_Effect_Typical Reduction of Positive Symptoms DARPP32->Therapeutic_Effect_Typical

Caption: Signaling pathway of a typical antipsychotic like this compound.

G cluster_1 Atypical Antipsychotic (Clozapine) Signaling Clozapine Clozapine D2R Dopamine D2 Receptor Clozapine->D2R Antagonism D4R Dopamine D4 Receptor Clozapine->D4R High Affinity Antagonism HT2AR Serotonin 5-HT2A Receptor Clozapine->HT2AR Antagonism Therapeutic_Effect_Atypical Reduction of Positive, Negative & Cognitive Symptoms D2R->Therapeutic_Effect_Atypical D4R->Therapeutic_Effect_Atypical HT2AR->Therapeutic_Effect_Atypical

Caption: Multi-receptor signaling of an atypical antipsychotic like clozapine.

G cluster_2 Antipsychotic Clinical Trial Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Phase Treatment Phase (Drug vs. Comparator/Placebo) Randomization->Treatment_Phase Efficacy_Assessment Efficacy Assessment (PANSS, CGI) Treatment_Phase->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Treatment_Phase->Safety_Monitoring Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: A generalized workflow for a clinical trial of an antipsychotic drug.

References

Unveiling the Cross-Reactivity Profile of Clothixamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of clothixamide, a thioxanthene derivative with antipsychotic activity. Understanding the interaction of a therapeutic compound with unintended targets is crucial for predicting its pharmacological profile, potential side effects, and overall safety. This document summarizes the available data on this compound's binding affinity to various receptors, compares it with other relevant compounds, and provides detailed experimental methodologies for assessing such interactions.

Quantitative Cross-Reactivity Data

The cross-reactivity of a compound is determined by its binding affinity to a range of biological targets. This is often quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity. While specific experimental Kᵢ values for this compound are not widely available in the public domain, the following table presents a representative binding profile for the thioxanthene class of antipsychotics, to which this compound belongs. This data, compiled from various pharmacological databases and literature, serves as a predictive framework for understanding this compound's potential off-target interactions.

Receptor SubtypeRepresentative Kᵢ (nM) for ThioxanthenesPrimary FunctionPotential Clinical Relevance of Interaction
Dopamine Receptors
D₂0.5 - 10Antipsychotic efficacyHigh affinity is central to therapeutic action; potential for extrapyramidal side effects.
D₁10 - 100Modulation of cognition and motor activityLower affinity compared to D₂ is a characteristic of this class.
D₃1 - 20Regulation of mood and cognitionAffinity may contribute to therapeutic effects on negative symptoms and cognition.
D₄5 - 50Implicated in cognition and moodVariable affinity across the class.
Serotonin Receptors
5-HT₂ₐ2 - 50Modulation of mood, sleep, and perceptionAntagonism may contribute to antipsychotic efficacy and reduce extrapyramidal symptoms.
5-HT₂꜀5 - 100Regulation of appetite, mood, and anxietyAntagonism can be associated with weight gain.
5-HT₁ₐ20 - 200Regulation of mood and anxietyPartial agonism at this receptor can contribute to anxiolytic and antidepressant effects.
Adrenergic Receptors
α₁5 - 100Regulation of blood pressure and alertnessAntagonism can lead to orthostatic hypotension and sedation.
α₂50 - 500Regulation of neurotransmitter releaseLower affinity is generally observed.
Histamine Receptors
H₁1 - 20Regulation of sleep-wake cycle and allergic responsesHigh affinity and antagonism are common, leading to sedation and weight gain.
Muscarinic Receptors
M₁50 - 500Modulation of cognitive functionLower affinity is a hallmark of many second-generation antipsychotics, reducing anticholinergic side effects.

Note: The Kᵢ values presented are a general range for the thioxanthene class and may not represent the exact values for this compound. Experimental determination of this compound's specific binding profile is necessary for a precise assessment.

Experimental Protocols for Cross-Reactivity Analysis

The standard method for determining the binding affinity of a compound to a specific receptor is the competitive radioligand binding assay . This in vitro technique measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

Principle

The assay is based on the principle of competition between the unlabeled test compound and a fixed concentration of a radiolabeled ligand for a finite number of receptors in a tissue homogenate or cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Materials
  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., recombinant cells overexpressing a specific human receptor subtype).

  • Radioligand: A high-affinity, high-specificity radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: A buffer solution that maintains a physiological pH and contains ions and other components necessary for optimal receptor binding.

  • Wash Buffer: An ice-cold buffer used to wash away unbound radioligand.

  • Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive particles from the bound radioligand.

  • Glass Fiber Filters: To separate bound from unbound radioligand.

  • Multi-well plates, incubation equipment, filtration apparatus, and a scintillation counter.

Procedure
  • Membrane Preparation: The receptor-containing cell membranes or tissue homogenates are prepared and protein concentration is determined.

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains:

    • A fixed amount of the membrane preparation.

    • A fixed concentration of the radioligand.

    • Varying concentrations of the test compound (this compound).

    • Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of a known non-radioactive ligand to saturate the receptors).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value for this compound is determined by plotting the percentage of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in the cross-reactivity analysis of this compound.

cluster_0 This compound's Primary and Secondary Targets This compound This compound D2R Dopamine D2 Receptor (Primary Target) This compound->D2R High Affinity (Antipsychotic Efficacy) Other_Receptors Serotonin (5-HT2A, 5-HT2C) Histamine (H1) Adrenergic (α1) This compound->Other_Receptors Variable Affinity (Cross-Reactivity/Side Effects)

Figure 1. This compound's interaction with its primary and secondary receptor targets.

cluster_1 Competitive Radioligand Binding Assay Workflow A Prepare Receptor Membranes and Radioligand B Incubate Membranes with Radioligand and varying concentrations of this compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Measure Radioactivity of Bound Ligand C->D E Data Analysis: Determine IC50 and Ki D->E

Figure 2. A simplified workflow of the competitive radioligand binding assay.

cluster_2 Relationship of Binding Parameters IC50 IC50 (Concentration for 50% Inhibition) Ki Ki (Inhibition Constant of this compound) IC50->Ki Radioligand_Conc [Radioligand] Concentration Radioligand_Conc->Ki Radioligand_Kd Radioligand Kd (Affinity) Radioligand_Kd->Ki

Figure 3. The relationship between IC₅₀ and Kᵢ in a competitive binding assay.

Conclusion

This compound, as a member of the thioxanthene class of antipsychotics, is expected to exhibit high affinity for the dopamine D₂ receptor, which is fundamental to its therapeutic effect. However, a comprehensive cross-reactivity analysis is essential to fully characterize its pharmacological profile. Based on the general properties of thioxanthenes, it is anticipated that this compound will also interact with serotonin, histamine, and adrenergic receptors to varying degrees. These off-target interactions are critical determinants of the drug's side effect profile, including potential for sedation, weight gain, and orthostatic hypotension. The provided experimental protocol for competitive radioligand binding assays offers a robust framework for obtaining the specific quantitative data needed to precisely define the cross-reactivity of this compound and guide its development and clinical application. Further experimental studies are required to establish a definitive binding profile for this compound.

Confirming Clothixamide Target Engagement in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the cellular target engagement of clothixamide, a thioxanthene derivative with antipsychotic properties. Due to the limited publicly available data on this compound's specific binding affinities, this document focuses on the established mechanisms of the thioxanthene class and outlines key experimental approaches for target validation. We will draw comparisons with well-characterized antipsychotics, such as chlorprothixene and thiothixene, to provide context and methodological guidance.

Introduction to this compound and its Putative Target

This compound belongs to the thioxanthene class of typical antipsychotics. The primary mechanism of action for this class is the antagonism of dopamine D2 receptors in the central nervous system.[1][2] While D2 receptor blockade is central to their therapeutic effect, many thioxanthenes also exhibit varying affinities for other receptors, including serotonin (5-HT), histamine (H1), and adrenergic (α1) receptors, which often contribute to their side-effect profiles.[1]

Presumed Primary Target of this compound: Dopamine D2 Receptor

Comparative Binding Affinities of Thioxanthene Antipsychotics

To understand the potential target profile of this compound, it is useful to examine the binding affinities (Ki, in nM) of related compounds. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeChlorprothixene (Ki, nM)Thiothixene (Ki, nM)
Dopamine D1 1810
Dopamine D2 2.960.5
Dopamine D3 4.561.3
Dopamine D5 9Not Available
Serotonin 5-HT2A 9.410
Serotonin 5-HT6 3Not Available
Serotonin 5-HT7 5.6Not Available
Histamine H1 3.7510

Experimental Strategies for Confirming Target Engagement

Confirming that a compound binds to its intended target in a cellular context is a critical step in drug development. Several robust methods can be employed to quantify the interaction between this compound and the dopamine D2 receptor.

Radioligand Binding Assay

This is a classic and widely used method to determine the affinity of a compound for a receptor. It involves the use of a radiolabeled ligand that is known to bind to the target receptor.

Experimental Workflow:

prep Prepare cell membranes expressing D2 receptors incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-Spiperone) and varying concentrations of this compound prep->incubate separate Separate bound from free radioligand via filtration incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a suitable buffer to prepare a crude membrane fraction.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable D2 receptor radioligand (e.g., [³H]-Spiperone).

    • Add increasing concentrations of unlabeled this compound (the competitor).

    • To determine non-specific binding, include wells with the radioligand and a high concentration of a known D2 antagonist (e.g., haloperidol).

    • Add the cell membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Workflow:

treat Treat intact cells with This compound or vehicle heat Heat cells at a range of temperatures treat->heat lyse Lyse the cells and separate soluble proteins from aggregates heat->lyse detect Detect the amount of soluble D2 receptor (e.g., by Western Blot) lyse->detect analyze Plot the amount of soluble protein vs. temperature to generate a melting curve detect->analyze

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment:

    • Culture cells expressing the dopamine D2 receptor.

    • Treat the cells with either this compound at the desired concentration or a vehicle control.

    • Incubate for a sufficient time to allow for compound entry and target binding.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

  • Protein Detection and Analysis:

    • Analyze the amount of soluble D2 receptor in the supernatant using a method such as Western blotting or ELISA.

    • Plot the normalized amount of soluble D2 receptor as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that measures compound binding to a target protein in real-time. It relies on energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target.

Signaling Pathway:

D2_Nluc Dopamine D2 Receptor-NanoLuc® Fusion BRET BRET Signal D2_Nluc->BRET binds Tracer Fluorescent Tracer Tracer->BRET binds This compound This compound This compound->D2_Nluc competes with Tracer No_BRET No/Reduced BRET This compound->No_BRET Substrate NanoLuc® Substrate Substrate->D2_Nluc activates

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Detailed Protocol:

  • Cell Preparation:

    • Transfect cells with a vector expressing the dopamine D2 receptor fused to NanoLuc® luciferase.

    • Plate the transfected cells in a suitable assay plate.

  • Assay Execution:

    • Add a specific fluorescent tracer that binds to the D2 receptor to the cells.

    • Add varying concentrations of this compound.

    • Add the NanoLuc® substrate.

  • Signal Detection:

    • Measure the luminescence signal from NanoLuc® and the fluorescence signal from the tracer using a plate reader capable of detecting BRET.

    • The BRET ratio is calculated as the acceptor emission divided by the donor emission.

  • Data Analysis:

    • Competition for the tracer binding site by this compound will result in a decrease in the BRET signal.

    • Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which reflects the potency of target engagement in live cells.

Conclusion

Confirming the engagement of this compound with its putative target, the dopamine D2 receptor, is essential for understanding its mechanism of action and advancing its development. This guide has outlined three robust experimental approaches: radioligand binding assays, Cellular Thermal Shift Assays (CETSA), and NanoBRET™ Target Engagement assays. Each method offers unique advantages in quantifying the interaction between this compound and the D2 receptor in a cellular context. For a comprehensive understanding, it is recommended to employ at least two of these orthogonal approaches to validate target engagement. The selection of the most appropriate method will depend on the specific research question, available resources, and the desired throughput. The comparative data from related thioxanthene compounds provide a valuable benchmark for interpreting the experimental results for this compound.

References

A Comparative Analysis of Clothixamide and Its Structural Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational compound clothixamide and its structural analogs, zuclopenthixol and flupentixol. All three compounds belong to the thioxanthene class of molecules, which are primarily investigated for their antipsychotic properties. This document synthesizes available preclinical data to offer a comparative perspective on their receptor binding affinities and outlines the experimental methodologies used to generate this data.

Introduction to this compound and Analogs

This compound (also known as clotixamide) is a tricyclic compound with a thioxanthene core, characterized by the chemical formula C24H28ClN3OS. Its structural similarity to established thioxanthene antipsychotics, such as zuclopenthixol and flupentixol, suggests its potential mechanism of action involves the modulation of dopaminergic and serotonergic pathways in the central nervous system. Zuclopenthixol and flupentixol are cis(Z)-isomers of their respective parent compounds and are known to act as antagonists at dopamine D1 and D2 receptors, as well as at serotonin 5-HT2A receptors.[1][2][3][4] This guide focuses on the comparative preclinical attributes of these three compounds.

Comparative Receptor Binding Affinity

The primary mechanism of action for thioxanthene antipsychotics is the blockade of dopamine and serotonin receptors.[5] The binding affinity of a compound for its receptor is a critical determinant of its potency and potential therapeutic window. The inhibition constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher binding affinity.

The following table summarizes the available preclinical receptor binding data for this compound's structural analogs. Data for this compound is not yet publicly available and is represented as "Data Not Available."

CompoundDopamine D1 Receptor (Ki, nM)Dopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)
This compound Data Not AvailableData Not AvailableData Not Available
Zuclopenthixol 9.81.5High Affinity (Specific Ki not cited)
Flupentixol Comparable to D2 & 5-HT2AComparable to D1 & 5-HT2AComparable to D1 & D2

Note: The term "Comparable" for Flupentixol indicates that sources report similar affinities across these receptors without providing specific Ki values in the reviewed literature. In vivo studies have shown moderate occupancy of all three receptors at clinically relevant doses.

Signaling Pathway and Mechanism of Action

The therapeutic effects of thioxanthene compounds are believed to be mediated through their antagonism of G-protein coupled receptors (GPCRs), specifically the dopamine and serotonin receptor subtypes. The diagram below illustrates the generally accepted signaling pathway affected by these compounds.

Thioxanthene_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R SHT2AR 5-HT2A Receptor Dopamine->SHT2AR Serotonin also binds Synapse_label AC Adenylyl Cyclase D2R->AC Gi PLC Phospholipase C SHT2AR->PLC Gq cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Response Cellular Response (Modulation of Neuronal Firing) cAMP->Response IP3_DAG->Response This compound This compound & Analogs This compound->D2R This compound->SHT2AR Experimental_Workflow cluster_0 Compound Synthesis & Acquisition cluster_1 Primary Screening cluster_2 Hit Confirmation & Potency cluster_3 Affinity Determination cluster_4 Data Analysis & Comparison A Synthesize/Acquire This compound & Analogs B High-Throughput Radioligand Binding Screen (Single Concentration) vs. D2, 5-HT2A, etc. A->B C Dose-Response Curve Generation (Competition Binding Assay) B->C D Calculate IC50 Values C->D F Calculate Ki from IC50 (Cheng-Prusoff Equation) D->F E Determine Radioligand Kd (Saturation Binding Assay) E->F G Comparative Analysis of Ki values for all compounds F->G

References

reproducibility of clothixamide's effects across different studies

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Chidamide and Other Histone Deacetylase (HDAC) Inhibitors in Preclinical and Clinical Studies

Disclaimer: Initial searches for "clothixamide" did not yield any relevant studies detailing its biological effects. However, due to the phonetic similarity, this guide proceeds under the assumption that the intended compound was chidamide , a well-researched histone deacetylase (HDAC) inhibitor. The following information pertains exclusively to chidamide and its comparison with other HDAC inhibitors.

Introduction

Chidamide is an orally active, subtype-selective histone deacetylase (HDAC) inhibitor belonging to the benzamide class. It selectively targets HDAC1, 2, 3, and 10, which are enzymes often implicated in tumorigenesis.[1][2] By inhibiting these enzymes, chidamide leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the reactivation of silenced tumor suppressor genes.[3] This epigenetic modulation can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[4][5] Chidamide has been approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) in China and has been investigated in various other hematological and solid malignancies. This guide provides a comparative overview of chidamide's effects with other HDAC inhibitors, supported by experimental data from preclinical and clinical studies.

Data Presentation: Preclinical Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of chidamide in various cancer cell lines, providing a quantitative measure of its in vitro potency. For comparison, IC50 values for other HDAC inhibitors are included where available in the reviewed literature.

Cell LineCancer TypeChidamide IC50 (µM)Alternative HDACiAlternative HDACi IC50 (µM)Reference
Transformed Follicular Lymphoma
DOHH2Follicular Lymphoma9.08 ± 2.03 (24h)--
0.85 ± 0.07 (36h)
0.54 ± 0.05 (48h)
SU-DHL4Follicular Lymphoma4.56 ± 0.31 (24h)--
3.17 ± 0.2 (36h)
1.67 ± 0.05 (48h)
RLFollicular Lymphoma30.39 ± 26.45 (24h)--
7.447 ± 0.87 (36h)
1.87 ± 0.25 (48h)
Karpas-422Follicular Lymphoma10.92 ± 0.15 (24h)--
5.10 ± 0.23 (36h)
3.09 ± 0.23 (48h)
Non-Small Cell Lung Cancer (NSCLC)
HCC827Adenocarcinoma0.1549 ± 0.019Icotinib0.0126 ± 0.001
Acute Myeloid Leukemia (AML)
MOLM-13AMLNot specified, but synergistic with MI-3MI-3Not specified, but synergistic
MV4-11AMLNot specified, but synergistic with MI-3MI-3Not specified, but synergistic
Sézary Syndrome
H9Sézary Syndrome0.686LB100Not specified
Hut78Sézary Syndrome0.2314LB100Not specified

Data Presentation: Clinical Efficacy

This table presents a comparison of clinical outcomes for chidamide and other HDAC inhibitors in patients with relapsed or refractory Peripheral T-Cell Lymphoma (PTCL).

HDAC InhibitorStudy PopulationOverall Response Rate (ORR)Complete Response (CR)Reference
Chidamide R/R PTCL (monotherapy)58.6%21.1%
R/R PTCL (combination therapy)73.2%25.4%
Romidepsin R/R PTCL25-39%Not specified
Belinostat R/R PTCL~25%Not specified
Vorinostat R/R PTCL~25%Not specified

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of chidamide and other HDAC inhibitors on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Seed 3 x 10⁴ cells per well in 100 µL of medium in a 96-well plate.

  • Drug Treatment: Treat the cells with various concentrations of the HDAC inhibitor (e.g., chidamide) for specified time periods (e.g., 24, 36, 48 hours).

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.

  • Incubation: Incubate the plate for an additional 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Present the data as a percentage of viable cells relative to untreated controls. Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This assay measures the enzymatic activity of HDACs and the inhibitory effect of compounds like chidamide.

Methodology:

  • Sample Preparation: Prepare nuclear lysates from treated and untreated cells or tissues.

  • Reaction Setup: In a 96-well plate, add HDAC Assay Buffer, the fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the test inhibitor (e.g., chidamide) to the appropriate wells.

  • Enzyme Addition: Initiate the reaction by adding the HDAC enzyme source (e.g., nuclear extract or recombinant HDAC) to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 20-30 minutes) at room temperature or 37°C.

  • Development: Add an HDAC Assay Developer solution (containing a protease and a broad-spectrum HDAC inhibitor like Trichostatin A to stop the reaction) to each well.

  • Fluorescence Measurement: After a short incubation (10-20 minutes), measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

Western Blot Analysis of Histone Acetylation

This protocol is used to visualize and quantify the increase in histone acetylation following treatment with HDAC inhibitors.

Methodology:

  • Protein Extraction: Lyse cells treated with the HDAC inhibitor using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to obtain whole-cell lysates. For histone-specific analysis, perform acid extraction of histones.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in sample buffer and separate them on a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve the low molecular weight histones.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones).

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.

    • Secondary Antibody Incubation: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin).

Mandatory Visualization

G cluster_0 Epigenetic Regulation cluster_1 Chidamide's Mechanism of Action cluster_2 Downstream Cellular Effects Histone Acetyltransferases (HATs) Histone Acetyltransferases (HATs) Histone Deacetylases (HDACs) Histone Deacetylases (HDACs) HATs HATs Acetylated Histones Acetylated Histones HATs->Acetylated Histones Adds Acetyl Groups Relaxed Chromatin Relaxed Chromatin Acetylated Histones->Relaxed Chromatin HDACs HDACs Deacetylated Histones Deacetylated Histones HDACs->Deacetylated Histones Removes Acetyl Groups Condensed Chromatin Condensed Chromatin Deacetylated Histones->Condensed Chromatin Chidamide Chidamide Chidamide->HDACs Inhibits Gene Transcription Gene Transcription Relaxed Chromatin->Gene Transcription Tumor Suppressor Gene Activation Tumor Suppressor Gene Activation Gene Transcription->Tumor Suppressor Gene Activation Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Gene Activation->Cell Cycle Arrest Apoptosis Apoptosis Tumor Suppressor Gene Activation->Apoptosis Inhibition of Proliferation Inhibition of Proliferation Tumor Suppressor Gene Activation->Inhibition of Proliferation Gene Silencing Gene Silencing Condensed Chromatin->Gene Silencing Tumorigenesis Tumorigenesis Gene Silencing->Tumorigenesis G start Start cell_culture 1. Seed cancer cells in 96-well plates start->cell_culture drug_treatment 2. Treat with various concentrations of Chidamide cell_culture->drug_treatment incubation 3. Incubate for 24, 48, 72 hours drug_treatment->incubation add_reagent 4. Add CCK-8 reagent to each well incubation->add_reagent measure_absorbance 5. Measure absorbance at 450 nm add_reagent->measure_absorbance data_analysis 6. Calculate cell viability and IC50 values measure_absorbance->data_analysis end End data_analysis->end

References

Independent Verification of Reported Effects: A Comparative Analysis of Chidamide and Alternatives in Metastatic Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "clothixamide" did not yield any relevant results, suggesting it may be a misnomer or a compound not yet described in publicly available scientific literature. This guide therefore presents a comparative analysis of Chidamide , a novel therapeutic candidate, against established treatments for metastatic colorectal cancer (mCRC), Regorafenib and TAS-102, to illustrate the requested format and content. The information on Chidamide's clinical efficacy in mCRC is based on ongoing or recently completed early-phase trials, and as such, the data presented is preliminary and subject to change upon the publication of full trial results.

This guide provides an objective comparison of the performance of Chidamide with other therapeutic alternatives for researchers, scientists, and drug development professionals. It includes supporting experimental data, detailed methodologies for key clinical trials, and visualizations of signaling pathways and experimental workflows.

Overview of Therapeutic Agents

This comparison focuses on three drugs for the treatment of refractory metastatic colorectal cancer:

  • Chidamide (Tucidinostat/HBI-8000): An orally available, subtype-selective histone deacetylase (HDAC) inhibitor. It is being investigated in various cancers, including a Phase 1b clinical trial in combination with celecoxib for advanced mCRC (NCT05281276).[1]

  • Regorafenib (Stivarga®): An oral multi-kinase inhibitor that targets various kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][3][4] It is approved for the treatment of patients with mCRC who have been previously treated with other standard therapies.

  • TAS-102 (Lonsurf®; trifluridine/tipiracil): An oral nucleoside metabolic inhibitor. It consists of trifluridine, which is incorporated into DNA and disrupts its function, and tipiracil, which prevents the degradation of trifluridine. It is also approved for the treatment of refractory mCRC.

Mechanism of Action

The therapeutic effects of these agents are mediated through distinct molecular pathways:

  • Chidamide: As a histone deacetylase (HDAC) inhibitor, Chidamide selectively targets HDAC1, HDAC2, HDAC3, and HDAC10. Inhibition of these enzymes leads to an increase in the acetylation of histones, resulting in a more relaxed chromatin structure. This, in turn, can lead to the reactivation of tumor suppressor genes that were previously silenced. Chidamide has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells. It can also modulate the immune response. In colon cancer cells, Chidamide has been demonstrated to inhibit the PI3K/Akt and MAPK/Ras signaling pathways.

  • Regorafenib: This agent is a multi-kinase inhibitor that blocks the activity of several receptor tyrosine kinases. These include kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR). By inhibiting these pathways, Regorafenib can suppress tumor cell proliferation, angiogenesis, and metastasis.

  • TAS-102: The primary component, trifluridine (FTD), is a thymidine-based nucleoside analog. After being incorporated into DNA, it interferes with DNA synthesis and function, leading to DNA damage. The second component, tipiracil (TPI), is a thymidine phosphorylase inhibitor that prevents the rapid degradation of FTD, thereby increasing its bioavailability.

Chidamide_Pathway Chidamide Chidamide HDAC HDAC1, 2, 3, 10 Chidamide->HDAC inhibits Acetylation Increased Acetylation Chidamide->Acetylation PI3K_Akt PI3K/Akt Pathway Chidamide->PI3K_Akt inhibits MAPK_Ras MAPK/Ras Pathway Chidamide->MAPK_Ras inhibits Histones Histones HDAC->Histones deacetylates Chromatin Relaxed Chromatin Acetylation->Chromatin TSG Tumor Suppressor Genes (e.g., p21) Chromatin->TSG activation CellCycle Cell Cycle Arrest (G0/G1) TSG->CellCycle Apoptosis Apoptosis TSG->Apoptosis PI3K_Akt->CellCycle MAPK_Ras->CellCycle

Caption: Chidamide's Mechanism of Action.

Regorafenib_Pathway cluster_angiogenesis Angiogenesis cluster_oncogenesis Oncogenesis cluster_microenvironment Tumor Microenvironment Regorafenib Regorafenib VEGFR VEGFR1-3 Regorafenib->VEGFR inhibits TIE2 TIE2 Regorafenib->TIE2 inhibits KIT KIT Regorafenib->KIT inhibits RET RET Regorafenib->RET inhibits BRAF BRAF Regorafenib->BRAF inhibits PDGFR PDGFR Regorafenib->PDGFR inhibits FGFR FGFR Regorafenib->FGFR inhibits Vascularization Tumor Vascularization VEGFR->Vascularization TIE2->Vascularization Proliferation Tumor Cell Proliferation KIT->Proliferation RET->Proliferation BRAF->Proliferation Metastasis Metastasis PDGFR->Metastasis FGFR->Metastasis

Caption: Regorafenib's Multi-Kinase Inhibition.

TAS102_Pathway TAS102 TAS-102 (Trifluridine + Tipiracil) Trifluridine Trifluridine (FTD) TAS102->Trifluridine Tipiracil Tipiracil (TPI) TAS102->Tipiracil DNA_synthesis DNA Synthesis Trifluridine->DNA_synthesis TP Thymidine Phosphorylase Tipiracil->TP inhibits FTD_degradation FTD Degradation TP->FTD_degradation DNA_incorporation FTD Incorporation into DNA DNA_synthesis->DNA_incorporation DNA_dysfunction DNA Dysfunction DNA_incorporation->DNA_dysfunction Cell_death Cell Death DNA_dysfunction->Cell_death

Caption: TAS-102's Dual Mechanism of Action.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from key clinical trials for Regorafenib and TAS-102. As of November 2025, full clinical trial results for Chidamide in mCRC are not yet published. The provided Chidamide data is based on preclinical studies and early-phase trials in other cancers and should be interpreted with caution.

Table 1: Efficacy in Refractory Metastatic Colorectal Cancer

Drug (Trial)NMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)Disease Control Rate (DCR)
Chidamide (Preclinical/Phase I)N/AData not availableData not availableData not availableData not available
Regorafenib (CORRECT)7606.4 months (vs. 5.0 months with placebo)1.9 months (vs. 1.7 months with placebo)1.0%41%
TAS-102 (RECOURSE)8007.1 months (vs. 5.3 months with placebo)2.0 months (vs. 1.7 months with placebo)1.6%44%

Table 2: Common Grade 3 or Higher Adverse Events

Adverse EventChidamide (in other cancers)Regorafenib (CORRECT)TAS-102 (RECOURSE)
Neutropenia~6.2%0.8%38%
Thrombocytopenia~10.2%1.6%5%
AnemiaN/A1.8%18%
FatigueN/A9.6%4%
Hand-foot skin reactionN/A16.6%Not reported
DiarrheaN/A7.2%3%
HypertensionN/A7.2%Not reported

Experimental Protocols

Detailed methodologies for the pivotal clinical trials are crucial for the independent verification of their findings.

  • Study Design: An international, multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.

  • Patient Population: Patients with metastatic colorectal cancer who had progressed after all approved standard therapies.

  • Randomization: Patients were randomized in a 2:1 ratio to receive either Regorafenib or a placebo.

  • Treatment Regimen:

    • Regorafenib group: 160 mg of Regorafenib orally once daily for the first 3 weeks of each 4-week cycle, plus best supportive care.

    • Placebo group: Placebo orally once daily for the first 3 weeks of each 4-week cycle, plus best supportive care.

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Disease Control Rate (DCR), and safety.

  • Statistical Analysis: The primary efficacy analysis was a log-rank test of the overall survival difference between the two groups.

  • Study Design: A global, randomized, double-blind, placebo-controlled, phase 3 trial.

  • Patient Population: Patients with refractory metastatic colorectal cancer who had received at least two prior lines of standard chemotherapy.

  • Randomization: Patients were randomized in a 2:1 ratio to receive either TAS-102 or a placebo.

  • Treatment Regimen:

    • TAS-102 group: 35 mg/m² of TAS-102 orally twice daily on days 1-5 and 8-12 of each 28-day cycle.

    • Placebo group: Placebo orally on the same schedule.

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS), safety, and tolerability.

  • Statistical Analysis: The primary endpoint of overall survival was analyzed using a stratified log-rank test.

Clinical_Trial_Workflow Start Patient Screening (Refractory mCRC) Inclusion Inclusion/Exclusion Criteria Met Start->Inclusion Randomization Randomization (2:1) Inclusion->Randomization Treatment_A Treatment Arm A (e.g., Regorafenib + BSC) Randomization->Treatment_A Drug Treatment_B Treatment Arm B (Placebo + BSC) Randomization->Treatment_B Placebo Follow_up Follow-up (Tumor Assessment, Safety Monitoring) Treatment_A->Follow_up Treatment_B->Follow_up Progression Disease Progression or Unacceptable Toxicity Follow_up->Progression Progression->Follow_up No Off_study Off Study Progression->Off_study Yes Data_analysis Data Analysis (OS, PFS, etc.) Off_study->Data_analysis

Caption: A typical Phase 3 clinical trial workflow.

Conclusion

Regorafenib and TAS-102 are established third-line treatment options for metastatic colorectal cancer, offering modest but statistically significant improvements in overall and progression-free survival with manageable safety profiles. Chidamide, with its distinct mechanism of action as an HDAC inhibitor, represents a novel approach that is currently under investigation for this indication. Preclinical data and studies in other malignancies suggest potential anti-tumor activity.

The completion and publication of the Phase 1b trial of Chidamide in combination with celecoxib for advanced mCRC (NCT05281276) are eagerly awaited to provide the first clinical data on its efficacy and safety in this patient population. Further independent verification through larger, randomized controlled trials will be necessary to establish the role of Chidamide in the treatment landscape of metastatic colorectal cancer. Researchers and drug development professionals should monitor the progress of ongoing clinical trials to fully assess the potential of this new therapeutic agent.

References

Safety Operating Guide

Proper Disposal and Decontamination Procedures for Clothixamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided herein is based on the chemical properties of clothianidin, the likely active ingredient in a product named "Clothixamide." No specific product information for "this compound" was found. Users must always refer to the manufacturer's Safety Data Sheet (SDS) and product label for specific disposal and handling instructions. This guide is intended for researchers, scientists, and drug development professionals.

This compound, assumed to be a formulation containing the neonicotinoid insecticide clothianidin, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Clothianidin is recognized for its persistence in soil and water, potential for groundwater leaching, and high toxicity to non-target organisms, particularly aquatic invertebrates and bees.[1] Therefore, strict adherence to proper disposal protocols is essential.

Waste Disposal Procedures

All waste materials contaminated with this compound, including unused solutions, treated materials, and contaminated personal protective equipment (PPE), must be managed as hazardous waste.

Step-by-Step Disposal Guide:

  • Waste Segregation and Collection:

    • Collect all this compound waste in designated, leak-proof, and clearly labeled hazardous waste containers.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Solid waste (e.g., contaminated gloves, paper towels, and disposable labware) should be collected separately from liquid waste.

  • Labeling:

    • Label all waste containers with "Hazardous Waste," the name "this compound," and the primary hazard (e.g., "Toxic," "Ecotoxic"). Include the date of waste accumulation.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Ensure containers are tightly sealed to prevent leaks or spills.

  • Disposal:

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound waste down the drain or in the regular trash.

Quantitative Data for Clothianidin

The following table summarizes key quantitative data for clothianidin, which is critical for understanding its behavior and informing safe handling and disposal procedures.

PropertyValueSignificance for Disposal and Decontamination
Solubility in Water 327 mg/L (at 20°C)[1]Moderate water solubility indicates a risk of aqueous contamination and influences the choice of cleaning agents.
Solubility in Organic Solvents (g/L at 25°C) Acetone: 15.2, Methanol: 6.26, Dichloromethane: 1.32, Ethyl Acetate: 2.03, Xylene: 0.0128, Heptane: <0.00104[2]Higher solubility in solvents like acetone and methanol suggests their potential use in decontamination procedures for heavily contaminated equipment.
Stability Stable to hydrolysis at environmental pHs.[1]Indicates that it does not readily break down in water, contributing to its persistence. Chemical degradation methods may be necessary.
Photodegradation Half-life 13-14 hours (direct sunlight on surface)[2]Sunlight can contribute to the degradation of surface contamination.
Soil Half-life 148 to 1,155 daysHigh persistence in soil underscores the importance of preventing land contamination.

Experimental Protocols

Decontamination of Laboratory Equipment

This protocol provides a step-by-step methodology for the decontamination of non-disposable laboratory equipment (e.g., glassware, stir bars, spatulas) contaminated with this compound.

Materials:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), lab coat, and safety glasses with side shields.

  • Designated wash basin

  • Detergent solution (laboratory-grade)

  • Acetone (reagent grade)

  • Deionized water

  • Waste containers for liquid and solid hazardous waste

Procedure:

  • Initial Rinse (in a fume hood):

    • Wearing appropriate PPE, rinse the contaminated equipment with a small amount of acetone to remove the bulk of the this compound residue.

    • Collect the acetone rinseate in a designated hazardous waste container. This step is crucial for minimizing the amount of active ingredient in the subsequent washing steps.

  • Detergent Wash:

    • Prepare a warm solution of laboratory-grade detergent and water in the designated wash basin.

    • Immerse the equipment in the detergent solution and scrub thoroughly with a brush.

    • Dispose of the used detergent solution as hazardous liquid waste.

  • Rinsing:

    • Rinse the equipment thoroughly with tap water.

    • Follow with a final rinse with deionized water to remove any remaining detergent residue.

  • Drying:

    • Allow the equipment to air dry completely or place it in a drying oven.

  • Verification (if required):

    • For sensitive applications, a surface wipe sample may be taken after cleaning and analyzed using an appropriate analytical method (e.g., LC-MS/MS) to verify the absence of detectable this compound residues.

Spill Cleanup Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Materials:

  • Spill kit containing:

    • Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

    • Chemical-resistant gloves, safety goggles, and a lab coat

    • Dustpan and brush (for solid spills)

    • Sealable plastic bags or a designated hazardous waste container

    • Decontamination solution (e.g., 10% bleach solution, followed by a neutralizing agent if necessary, or a strong detergent solution)

Procedure:

  • Evacuate and Secure the Area:

    • Immediately alert others in the vicinity and evacuate the immediate area of the spill.

    • Restrict access to the spill area.

  • Don PPE:

    • Put on all required personal protective equipment before attempting to clean the spill.

  • Contain the Spill:

    • For liquid spills, surround the spill with absorbent material to prevent it from spreading.

    • For solid spills, carefully cover the spill with a damp paper towel to prevent the powder from becoming airborne.

  • Absorb and Collect:

    • Once contained, cover the spill with additional absorbent material and allow it to fully absorb the liquid.

    • Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste bag or container.

  • Decontaminate the Area:

    • Clean the spill area with a detergent solution or a 10% bleach solution, allowing for a contact time of at least 15 minutes. Be aware that bleach can be corrosive to some surfaces.

    • Use fresh paper towels to wipe the area clean.

    • Place all used cleaning materials into the hazardous waste container.

  • Final Rinse:

    • Wipe the area with a clean, damp paper towel to remove any cleaning residue.

  • Dispose of Waste:

    • Seal the hazardous waste container and arrange for its disposal through your institution's EHS department.

  • Personal Decontamination:

    • Remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process in the event of a spill.

ClothixamideDisposalWorkflow start This compound Waste Generated segregate Segregate Waste (Solid vs. Liquid) start->segregate container Use Designated Hazardous Waste Container segregate->container label Label Container Correctly container->label store Store in Secure Area label->store disposal Arrange for Professional Disposal (EHS) store->disposal end Proper Disposal Complete disposal->end

Caption: this compound Waste Disposal Workflow.

ClothixamideSpillResponse spill This compound Spill Occurs evacuate Evacuate and Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain absorb Absorb and Collect Waste contain->absorb decontaminate Decontaminate Spill Area absorb->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose personal_decon Personal Decontamination dispose->personal_decon complete Spill Response Complete personal_decon->complete

Caption: this compound Spill Response Logic Diagram.

References

Personal protective equipment for handling Clothixamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of Clothixamide. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Immediate Safety Precautions

This compound is a chemical compound that requires careful handling to prevent exposure. All personnel must be thoroughly trained in the procedures outlined in this document and the corresponding Safety Data Sheet (SDS) before working with this substance.

Engineering Controls:

  • Work with this compound should be conducted in a designated area with adequate ventilation.

  • A chemical fume hood is required for all procedures that may generate dust or aerosols.[1]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2][3]

Personal Protective Equipment (PPE): The following personal protective equipment must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles with side-shields are mandatory to protect against splashes and airborne particles.[2]

  • Hand Protection: Wear suitable chemical-resistant gloves.[1] It is crucial to inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: An impervious lab coat or protective clothing is required to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a suitable and approved respirator must be used.

Personal Protective Equipment (PPE) Specifications

The selection of appropriate PPE is critical. The following table summarizes the requirements for handling this compound.

PPE CategorySpecificationRequirement Level
Eye Protection Safety goggles with side-shields (ANSI Z87.1 or EN 166 compliant)Mandatory
Hand Protection Nitrile or neoprene gloves (minimum 0.11 mm thickness)Mandatory
Body Protection Full-length laboratory coat (chemically resistant)Mandatory
Respiratory Protection NIOSH-approved respirator with appropriate cartridges (if not in a fume hood)Situational

Experimental Protocols: Handling and Disposal

Handling this compound:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so in a ventilated enclosure or a fume hood to minimize dust generation.

  • Dissolving: When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the work surface with an appropriate cleaning agent. Wash hands thoroughly with soap and water, even after removing gloves.

Disposal Plan: Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Waste Collection: All solid waste contaminated with this compound (e.g., used gloves, bench paper, weighing paper) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour this compound waste down the drain.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of chemical waste.

Emergency Procedures

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert absorbent material such as sand or vermiculite.

  • Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Clean the spill area with a suitable detergent and water.

Logical Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_procedure Operational Procedure start Start: Handling this compound assess_task Assess the Task (e.g., weighing, dissolving) start->assess_task check_sds Consult Safety Data Sheet (SDS) assess_task->check_sds select_eye Select Eye Protection: Safety Goggles with Side-Shields check_sds->select_eye select_gloves Select Hand Protection: Chemical-Resistant Gloves check_sds->select_gloves select_body Select Body Protection: Lab Coat check_sds->select_body assess_aerosol Potential for Aerosol Generation? check_sds->assess_aerosol don_ppe Don PPE Correctly select_eye->don_ppe select_gloves->don_ppe select_body->don_ppe select_respirator Select Respiratory Protection: NIOSH-Approved Respirator assess_aerosol->select_respirator Yes assess_aerosol->don_ppe No select_respirator->don_ppe perform_task Perform Task in Fume Hood don_ppe->perform_task doff_ppe Doff PPE and Dispose of Contaminated Items perform_task->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for PPE selection and use when handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.